O,O,O-Tributyl phosphorothioate
Description
The exact mass of the compound Tributylthiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tributoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924724 | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-47-7, 12408-16-1 | |
| Record name | Tri-O-butyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylphosphorothionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O,O,O-Tributyl Phosphorothioate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O,O,O-Tributyl phosphorothioate is an organophosphorus compound recognized for its role as a potent inhibitor of serine hydrolases, particularly acetylcholinesterase (AChE) and carboxylesterases (CEs). This technical guide delineates the current understanding of its mechanism of action, drawing upon data from related organophosphate compounds to provide a comprehensive overview for research and development professionals. The primary mode of action involves the irreversible phosphorylation of the serine residue within the active site of target enzymes, leading to their inactivation. Metabolic activation, primarily through oxidative desulfuration mediated by cytochrome P450 enzymes, is a critical step in its bioactivity. Furthermore, emerging evidence suggests that organophosphorus compounds, including those structurally similar to this compound, can modulate intracellular signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascade. This guide summarizes the available (though limited for this specific compound) quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved.
Core Mechanism of Action: Enzyme Inhibition
The principal mechanism of action of this compound is the inhibition of key metabolic enzymes, a characteristic shared with other organophosphorus compounds.
Target Enzymes
The primary molecular targets of this compound are serine hydrolases, which possess a nucleophilic serine residue in their active site. The two main classes of enzymes inhibited are:
-
Acetylcholinesterase (AChE): This enzyme is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
-
Carboxylesterases (CEs): This superfamily of enzymes is involved in the detoxification of xenobiotics and the metabolism of various endogenous and exogenous esters. Inhibition of CEs can alter the pharmacokinetics of ester-containing drugs and disrupt lipid metabolism.
Molecular Mechanism of Inhibition
The inhibition of these enzymes by this compound is a multi-step process that results in the formation of a stable, covalent bond with the active site serine.
Quantitative Inhibition Data
| Organophosphate Ester | Target Enzyme | IC50 (µM) | Reference |
| Tri-n-butyl phosphate | Carboxylesterase (rat liver microsomes) | 230 | [1] |
| Triphenyl phosphate (TPhP) | Carboxylesterase (rat liver microsomes) | 14 | [1] |
| Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates | Acetylcholinesterase (AChE) | 24.05 - 86.85 | [2] |
| Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates | Butyrylcholinesterase (BChE) | 7.92 - 227.19 | [2] |
Note: The inhibitory potency of organophosphates can vary significantly based on the specific chemical structure, the enzyme source, and the assay conditions. The data presented above for related compounds should be interpreted as indicative of the potential inhibitory activity of this compound.
Metabolic Activation and Detoxification
This compound, being a phosphorothioate, is expected to undergo metabolic activation to exert its full inhibitory potential. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Oxidative Desulfuration
The key activation step is the oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom, converting the phosphorothioate into its more reactive phosphate analog. This process is catalyzed by various CYP isozymes.
Detoxification
The detoxification of this compound and its active metabolite likely occurs through hydrolysis by esterases, leading to the formation of less toxic, water-soluble metabolites that can be readily excreted.
Modulation of Intracellular Signaling Pathways
Recent studies have indicated that some organophosphorus compounds can influence intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, the effects of related compounds suggest a potential for such interactions.
MAPK Signaling Pathways
The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
Diluted this compound solution (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Carboxylesterase Inhibition Assay
This assay measures the activity of carboxylesterases using a chromogenic substrate.
Materials:
-
Carboxylesterase enzyme source (e.g., liver microsomes)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Carboxylesterase enzyme solution
-
Diluted this compound solution (or solvent for control)
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution containing SDS or by changing the pH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, vary both substrate and inhibitor concentrations and fit the data to appropriate enzyme kinetic models.
Western Blot Analysis for MAPK Activation
This technique is used to detect the phosphorylation (activation) of MAPK proteins.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture appropriate cells (e.g., neuronal or hepatic cell lines) to a suitable confluency.
-
Treat the cells with various concentrations of this compound for different time points. Include a positive control (e.g., a known MAPK activator) and a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the same MAPK protein.
-
Quantify the band intensities to determine the relative levels of phosphorylated MAPK.
Conclusion
This compound is a classic organophosphorus compound whose mechanism of action centers on the potent inhibition of essential serine hydrolases. While direct quantitative data for this specific molecule remains elusive in publicly accessible literature, the well-established principles of organophosphate toxicology, supported by data from analogous compounds, provide a robust framework for understanding its biological effects. Its bioactivation via cytochrome P450-mediated oxidation and subsequent irreversible inhibition of acetylcholinesterase and carboxylesterases are the cornerstones of its activity. Furthermore, the potential for this compound to modulate critical intracellular signaling pathways, such as the MAPK cascade, represents an important area for future investigation. The experimental protocols detailed herein provide a solid foundation for researchers to further elucidate the specific molecular interactions and cellular consequences of exposure to this compound, thereby contributing to a more complete understanding of its toxicological profile and potential therapeutic or hazardous implications.
References
S,S,S-Tributyl Phosphorotrithioate (DEF): A Toxicological Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S,S,S-Tributyl phosphorotrithioate (DEF), a registered organophosphate cotton defoliant, presents a significant toxicological profile of interest to researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the toxicology of DEF, with a focus on its mechanism of action, metabolic activation, and multi-systemic effects. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed experimental methodologies, based on established regulatory guidelines, are provided for key toxicological studies. Furthermore, this guide utilizes Graphviz visualizations to elucidate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the toxicological properties of this compound.
Introduction
S,S,S-Tributyl phosphorotrithioate, commonly known as DEF or tribufos, is an organophosphorus chemical primarily used as a defoliant on cotton crops to facilitate harvesting.[1] Its use in agriculture raises concerns about potential human exposure and subsequent health risks. Like other organophosphates, the primary mechanism of DEF's acute toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] Beyond its acute cholinergic effects, DEF is also recognized for its potential to induce organophosphate-induced delayed neuropathy (OPIDN), a severe neurological condition.[3][4][5] This guide delves into the detailed toxicological characteristics of DEF, providing essential information for professionals involved in risk assessment and the development of safer alternatives.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for S,S,S-Tributyl phosphorotrithioate across different species and exposure routes.
Table 1: Acute Toxicity of S,S,S-Tributyl Phosphorotrithioate
| Species | Route of Exposure | Parameter | Value | Reference |
| Rat (Male) | Oral | LD50 | 150-435 mg/kg | [2][3] |
| Rat (Female) | Oral | LD50 | 150-435 mg/kg | [2][3] |
| Rat (Male) | Inhalation (4-hour) | LC50 | 4,650 mg/m³ | [2][6] |
| Rat (Female) | Inhalation (4-hour) | LC50 | 2,460 mg/m³ | [2][6] |
| Rat (Male) | Dermal | LD50 | 360 mg/kg | [7] |
| Rat (Female) | Dermal | LD50 | 168 mg/kg | [7] |
| Rabbit | Dermal | LD50 | 1,093 mg/kg | [3] |
Table 2: Subchronic and Chronic Toxicity of S,S,S-Tributyl Phosphorotrithioate (NOAEL and LOAEL Values)
| Species | Route of Exposure | Duration | Parameter | Value | Effect | Reference |
| Rat | Oral | Acute (repeated dose) | NOAEL | 0.3–1.0 mg/kg/day | >60% decreased RBC and/or brain AChE activity | [2][3] |
| Rat | Oral | Acute (repeated dose) | LOAEL | 1–15 mg/kg/day | >60% decreased RBC and/or brain AChE activity | [2][3] |
| Rat | Inhalation | 13 weeks | NOAEL | 2.43 mg/m³ | >60% decreased RBC AChE activity | [6] |
| Rat | Inhalation | 13 weeks | LOAEL | 12.2 mg/m³ | >60% decreased RBC AChE activity | [6] |
Mechanism of Action and Metabolic Activation
The toxicity of DEF is primarily attributed to its effects on the nervous system. This section details the key mechanisms of action and the role of metabolic activation.
Acetylcholinesterase (AChE) Inhibition
The principal mechanism of acute toxicity for DEF is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of clinical signs, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations, weakness, and paralysis.
Organophosphate-Induced Delayed Neuropathy (OPIDN)
Certain organophosphates, including DEF, can cause a delayed and often irreversible neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[3][4][5] This condition typically manifests 1-4 weeks after exposure and is characterized by a distal degeneration of axons in both the central and peripheral nervous systems.[5] The molecular target for the initiation of OPIDN is believed to be Neuropathy Target Esterase (NTE).[3][5] Inhibition and subsequent "aging" of the NTE-organophosphate complex are critical steps in the pathogenesis of OPIDN.
Metabolic Activation
DEF itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to a more potent sulfoxide metabolite.[8] This bioactivation significantly enhances its anticholinesterase activity and, consequently, its toxicity. The detoxification of DEF and its active metabolite can occur through hydrolysis by A-esterases like paraoxonase.[9]
Experimental Protocols
This section provides an overview of the methodologies for key toxicological experiments cited in this guide, based on established OECD guidelines.
Acute Oral Toxicity (LD50) - Based on OECD Guideline 401/420/423/425
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically nulliparous, non-pregnant females.
-
Housing and Acclimation: Animals are housed in controlled environmental conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) for at least 5 days prior to the study.
-
Test Substance Preparation: S,S,S-Tributyl phosphorotrithioate is typically administered as a solution or suspension in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose is administered by oral gavage to fasted animals. The volume administered is generally kept constant across dose groups.
-
Dose Levels: A limit test at 2000 mg/kg may be performed initially. If mortality occurs, a range of dose levels is selected to determine the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Subchronic Inhalation Toxicity - Based on OECD Guideline 413
-
Test Animals: Young adult rats (e.g., Wistar), 10 males and 10 females per group.
-
Exposure System: Head-only or whole-body inhalation exposure chambers.
-
Test Atmosphere Generation: An aerosol of S,S,S-Tributyl phosphorotrithioate is generated and diluted to the target concentrations. Particle size distribution (Mass Median Aerodynamic Diameter, MMAD) is monitored.
-
Exposure Regimen: Animals are typically exposed for 6 hours/day, 5 days/week for 13 weeks.
-
Concentration Levels: At least three concentrations plus a control group (air or vehicle).
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examination before and after the study.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of major organs and tissues are performed.
-
Data Analysis: Determination of NOAEL and LOAEL based on statistically significant treatment-related effects.
Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Based on the Ellman method, which measures the production of thiocholine when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured spectrophotometrically.
-
Sample Preparation: Blood (for red blood cell AChE) or brain tissue homogenates are prepared.
-
Assay Procedure:
-
Samples are incubated with S,S,S-Tributyl phosphorotrithioate at various concentrations.
-
The substrate, acetylthiocholine, and the chromogen, DTNB, are added.
-
The change in absorbance is measured over time at a specific wavelength (e.g., 412 nm).
-
-
Data Analysis: The percentage of AChE inhibition is calculated relative to a control sample without the inhibitor. IC50 values (the concentration of inhibitor that causes 50% inhibition) can be determined.
Neuropathy Target Esterase (NTE) Inhibition Assay
-
Principle: Similar to the AChE assay, this assay measures the activity of NTE. Phenyl valerate is often used as a substrate. The assay distinguishes NTE activity from other esterases by using specific inhibitors (e.g., mipafox) to block non-NTE esterase activity.
-
Sample Preparation: Brain or spinal cord tissue homogenates are prepared. Lymphocytes can also be used.
-
Assay Procedure:
-
Samples are pre-incubated with a non-neuropathic organophosphate (e.g., paraoxon) to inhibit esterases other than NTE.
-
The samples are then incubated with S,S,S-Tributyl phosphorotrithioate.
-
The substrate, phenyl valerate, is added, and the hydrolysis product (phenol) is measured.
-
-
Data Analysis: The percentage of NTE inhibition is calculated. A threshold of >70% inhibition is often associated with the risk of developing OPIDN.
Other Toxicological Effects
Carcinogenicity
The U.S. Environmental Protection Agency (EPA) has classified S,S,S-Tributyl phosphorotrithioate as a probable human carcinogen based on studies in mice that showed an increased incidence of malignant liver tumors in males and rare malignant tumors of the small intestine in both males and females.[10]
Developmental and Reproductive Toxicity
Studies in rats have not shown evidence of reproductive effects at doses that did not cause maternal toxicity.[2]
Conclusion
S,S,S-Tributyl phosphorotrithioate (DEF) is an organophosphate with a well-defined toxicological profile characterized by acute neurotoxicity due to acetylcholinesterase inhibition and the potential for delayed neuropathy through the inhibition of neuropathy target esterase. Its toxicity is significantly enhanced by metabolic activation via cytochrome P450 enzymes. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals for risk assessment, mechanistic studies, and the development of safer alternatives. Further research into the specific human health risks associated with environmental exposure to DEF is warranted.
References
- 1. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
An In-depth Technical Guide to O,O,O-Tributyl Phosphorothioate (CAS 78-47-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,O-Tributyl phosphorothioate (CAS Number: 78-47-7) is an organothiophosphate compound with a range of industrial and research applications. It is recognized for its role as a plasticizer, a lubricant additive, an antifoam agent, and a hydraulic fluid.[1][2] In the realm of life sciences, it is noted as a cholinesterase inhibitor and has been investigated as a synergist for insecticides.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, relevant experimental protocols, and toxicological profile, with a focus on data pertinent to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[2][3] It is insoluble in water but soluble in most organic solvents.[3]
| Property | Value | Reference(s) |
| CAS Number | 78-47-7 | [3] |
| Molecular Formula | C₁₂H₂₇O₃PS | [3] |
| Molecular Weight | 282.38 g/mol | [3] |
| Boiling Point | 142-145 °C at 4.5 mm Hg | [2][3] |
| Density | 0.987 g/cm³ | [3] |
| Flash Point | 146 °C (295 °F) | [2][3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in most | [3] |
Synthesis
A generalized reaction scheme for the synthesis of this compound.
Mechanism of Action
Cholinesterase Inhibition
As an organophosphate, this compound is a known cholinesterase inhibitor.[2] Organophosphates act by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE). This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of physiological effects.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tributyl Thiophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tributyl thiophosphate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organophosphorus compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and includes visualizations of relevant chemical processes.
Physical and Chemical Properties
Tributyl thiophosphate, specifically O,O,O-tributyl phosphorothioate, is an organophosphorus compound where a sulfur atom replaces one of the oxygen atoms in the phosphate group of tributyl phosphate. This substitution significantly influences its chemical reactivity and biological stability. While extensive experimental data for tributyl thiophosphate is not as abundant as for its well-studied analog, tributyl phosphate (TBP), we can compile its known properties and infer others based on related compounds.
Computed Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties for this compound, primarily sourced from PubChem.[1]
| Property | Value | Reference |
| Molecular Formula | C12H27O3PS | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| IUPAC Name | tributoxy(sulfanylidene)-λ⁵-phosphane | [1] |
| CAS Number | 78-47-7 | [1] |
| Topological Polar Surface Area | 59.8 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
| Complexity | 179 | [1] |
| XLogP3 | 4.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 12 | [1] |
Spectral Data
Limited experimental spectral data for this compound is available.
| Spectrum Type | Data | Source |
| ¹H NMR | Varian A-60 | [1] |
| FTIR | NEAT (KBr) | [1] |
Experimental Protocols
Synthesis of Tributyl Thiophosphate
A general method for the synthesis of trialkyl thiophosphates involves the sulfurization of a corresponding trialkyl phosphite. The following is a generalized experimental protocol based on common synthetic procedures for organophosphorus compounds.
Materials:
-
Tributyl phosphite
-
Sulfur
-
Anhydrous toluene (or another suitable inert solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve tributyl phosphite in anhydrous toluene.
-
Add elemental sulfur to the solution in a stoichiometric amount.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
A generalized workflow for the synthesis of tributyl thiophosphate.
Analytical Methods
The characterization and quantification of tributyl thiophosphate and related phosphorothioates can be achieved using various analytical techniques. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase liquid chromatography (IP-RPLC), is a powerful method for the analysis of phosphorothioate-containing molecules, such as oligonucleotides.[2][3][4][5] Gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is also a suitable method for the analysis of volatile organophosphorus compounds.[6]
General HPLC Method Parameters for Phosphorothioates:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a water/acetonitrile or water/methanol system.
-
Detection: UV-Vis or Mass Spectrometry.
Chemical Reactivity and Stability
Hydrolysis
The replacement of a phosphoryl oxygen with sulfur in phosphorothioates generally increases their resistance to hydrolysis compared to their phosphate counterparts.[7] This increased stability is a key property utilized in the design of antisense oligonucleotides, where the phosphorothioate backbone protects the drug from nuclease degradation.[8][9][10][11]
The hydrolysis of tributyl thiophosphate is expected to be slower than that of tributyl phosphate. The reaction can be catalyzed by both acids and bases, leading to the cleavage of the P-O-C or P=S bonds. Under basic conditions, hydrolysis of trialkyl phosphates typically results in the formation of the corresponding dialkyl phosphate and alcohol.[12][13]
A simplified representation of the basic hydrolysis of tributyl thiophosphate.
Thermal Decomposition
The thermal stability of organophosphate esters can be a concern, as their decomposition can be exothermic and potentially lead to runaway reactions, especially in the presence of nitrates.[14][15][16][17][18] While specific studies on the thermal decomposition of pure tributyl thiophosphate are scarce, the behavior of the closely related tributyl phosphate suggests that decomposition at elevated temperatures would likely lead to the formation of butene and acidic phosphorus-containing compounds.[12]
Biological Activity and Signaling Pathways
The biological activity of small-molecule trialkyl phosphorothioates like tributyl thiophosphate is not extensively documented in the context of specific signaling pathways. However, the broader class of organophosphorus compounds is known to interact with biological systems, primarily through the inhibition of esterase enzymes, such as acetylcholinesterase. The toxicological properties of some O,O,S-trialkyl phosphorothioates have been studied, indicating potential for cholinergic and non-cholinergic mechanisms of toxicity.[19]
In the field of drug development, the phosphorothioate modification is of paramount importance in antisense oligonucleotide therapeutics.[7][8][11] The substitution of a non-bridging oxygen with sulfur in the phosphate backbone of oligonucleotides renders them resistant to degradation by cellular nucleases.[9][10] This increased stability prolongs the half-life of the therapeutic agent, allowing it to effectively modulate gene expression through mechanisms such as RNase H-mediated degradation of target mRNA. While this application does not directly involve tributyl thiophosphate, it highlights the critical role of the phosphorothioate moiety in influencing biological activity and stability, which is a key consideration for researchers in drug development.
References
- 1. Tri-O-butyl phosphorothioate | C12H27O3PS | CID 94884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Decomposition of Nitrated Tributyl Phosphate [inis.iaea.org]
- 15. bisleyinternational.com [bisleyinternational.com]
- 16. DECOMPOSITION OF THE TRIBUTYL PHOSPHATE-NITRATE COMPLEXES (Technical Report) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
O,O,O-Tributyl phosphorothioate molecular weight and formula
O,O,O-Tributyl phosphorothioate is a chemical compound with diverse industrial applications, including its use as a plasticizer, lubricant additive, and hydraulic fluid. This technical summary outlines its core physicochemical properties.
Physicochemical Data
The molecular formula and molecular weight are fundamental parameters for any chemical compound, providing the basis for stoichiometric calculations and analytical characterizations.
| Property | Value | Reference |
| Molecular Formula | C12H27O3PS | [1][2] |
| Molecular Weight | 282.38 g/mol | [1][2] |
Note on Isomers: It is important to distinguish this compound from its isomers, such as O,O,S-tributyl phosphorothioate and S,S,S-Tributyl phosphorotrithioate, as they possess different chemical structures and properties. For instance, S,S,S-Tributyl phosphorotrithioate has a molecular formula of C12H27OPS3 and a molecular weight of 314.511 g/mol .[3]
Experimental Protocols and Visualizations
The determination of a chemical's molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. These methods are foundational in chemistry and are not presented here as novel experimental protocols.
Given that the request is for basic molecular properties, the creation of signaling pathway diagrams or complex experimental workflows is not applicable. These visualizations are suited for illustrating biological processes or intricate experimental designs, neither of which is relevant to the fundamental physicochemical data of a single molecule.
References
Cholinesterase Inhibition by O,O,S-Trialkyl Phosphorothioates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of cholinesterase inhibition by O,O,S-trialkyl phosphorothioates. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on the kinetics of inhibition, experimental protocols, and the toxicological implications of these organophosphorus compounds.
Introduction
O,O,S-Trialkyl phosphorothioates are a class of organophosphorus compounds that are recognized for their potent inhibition of cholinesterases, primarily acetylcholinesterase (AChE).[1][2] This inhibitory action disrupts the normal hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation at cholinergic synapses and subsequent overstimulation of muscarinic and nicotinic receptors.[2][3] This mechanism is the basis for both their application as pesticides and their toxicity in non-target organisms.[2] Understanding the intricate details of their interaction with cholinesterases is crucial for the development of novel therapeutic agents, as well as for the assessment of their toxicological risks.
Mechanism of Cholinesterase Inhibition
The inhibition of acetylcholinesterase by O,O,S-trialkyl phosphorothioates is a multi-step process that involves initial reversible binding followed by a progressive, irreversible phosphorylation of a serine residue within the enzyme's active site.[1] This process can be characterized by several key kinetic constants.
The overall mechanism can be depicted as follows:
References
- 1. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Environmental Fate and Persistence of Tribufos in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and persistence of tribufos in soil. Tribufos, a non-selective organophosphate herbicide, is primarily used as a defoliant for cotton crops. Understanding its behavior in the soil is crucial for assessing its potential environmental impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important processes to facilitate a deeper understanding of tribufos's environmental characteristics.
Quantitative Summary of Tribufos Soil Fate Parameters
The persistence and mobility of tribufos in soil are governed by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data available for its degradation half-life and soil sorption.
Table 1: Degradation Half-Life of Tribufos in Soil
The degradation half-life (DT50) of tribufos in soil varies significantly depending on environmental conditions, particularly the presence of oxygen.
| Condition | Half-Life (DT50) in Days | Soil Type | Reference |
| Aerobic | 9.8 - 173.3 | Various cotton-growing soils | [1] |
| Aerobic | 198 | Not Specified | [1] |
| Aerobic | 745 | Sandy Loam | [1][2] |
| Anaerobic | 389 | Sandy Loam | [1] |
Note: The wide range in aerobic half-life highlights the influence of soil properties and microbial activity on tribufos degradation.
Table 2: Soil Sorption and Mobility of Tribufos
The mobility of tribufos in soil is primarily dictated by its sorption to soil particles, which is quantified by the organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.
| Soil Type | Koc (L/kg) | Organic Matter (%) | pH | Reference |
| Sandy Soil | 12,684 | 1.0 | 4.2 | [1] |
| Sandy Loam | 10,465 | 1.1 | 6.6 | [1] |
| Silt Loam | 4,870 | 2.9 | 5.9 | [1] |
| Clay Loam | 9,115 | 2.2 | 6.4 | [1] |
Note: The high Koc values across different soil types indicate that tribufos is expected to be largely immobile in soil and has a low potential for leaching into groundwater.[1]
Degradation Pathway of Tribufos in Soil
The breakdown of tribufos in the soil environment proceeds through several key steps, primarily driven by microbial metabolism. While a complete pathway with all intermediates is not fully elucidated in the available literature, the major identified metabolites in soil and related aquatic environments allow for the construction of a proposed degradation pathway.
Under aerobic conditions, the primary degradation product identified in soil is methyl-des butylthio tribufos .[1][3] In anaerobic aquatic metabolism studies, 1-butane sulfonic acid has been reported as a metabolite.[4] The initial step in the degradation of many organophosphate pesticides involves hydrolysis of the P-O or P-S bonds. For tribufos, this would lead to the loss of one or more of the S-butyl groups.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to determine the environmental fate and persistence of tribufos in soil. These protocols are based on established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aerobic Soil Metabolism Study (Based on OECD Guideline 307 & EPA OPPTS 835.4100)
This study aims to determine the rate and pathway of tribufos degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection and Preparation: Representative soil samples are collected and characterized for their physicochemical properties. The soil is typically sieved and brought to a specific moisture content.
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) tribufos is applied to the soil samples to facilitate tracking of the parent compound and its transformation products.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level for an extended period. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.
-
Sampling and Analysis: At various time intervals, replicate soil samples are removed and extracted with appropriate organic solvents. The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify tribufos and its metabolites. Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified.
-
Data Evaluation: The concentrations of tribufos and its metabolites over time are used to determine the degradation kinetics and calculate the DT50 value. The identified metabolites are used to propose a degradation pathway.
Soil Sorption/Desorption Study (Based on OECD Guideline 106)
This study determines the extent to which tribufos binds to soil particles, which is essential for assessing its mobility.
Methodology:
-
Soil and Solution Preparation: Several soil types with varying properties are used. A stock solution of tribufos is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.
-
Equilibration: A known mass of soil is mixed with a known volume and concentration of the tribufos solution in a centrifuge tube. The tubes are agitated for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation and Analysis: The tubes are centrifuged to separate the solid and aqueous phases. The concentration of tribufos remaining in the aqueous phase is determined by a suitable analytical method.
-
Calculation: The amount of tribufos sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the organic carbon content of the soil.
Terrestrial Field Dissipation Study (Based on EPA OPPTS 835.6100)
This study evaluates the persistence and dissipation of tribufos under real-world field conditions, integrating various dissipation routes such as degradation, volatilization, leaching, and runoff.
Methodology:
-
Site Selection and Plot Establishment: Test plots are established in locations representative of the agricultural areas where tribufos is used. The soil and climatic conditions of the site are thoroughly characterized.
-
Application: Tribufos is applied to the plots using methods that simulate typical agricultural practices (e.g., broadcast spray).
-
Soil Sampling: Soil cores are collected from the plots at various time intervals after application and at different depths.
-
Analysis: The soil samples are extracted and analyzed for residues of tribufos and its major metabolites.
-
Data Analysis: The decline of tribufos concentration in the soil over time is used to calculate a field dissipation half-life (DT50). The data also provides information on the leaching potential and the formation and decline of metabolites under field conditions.
Analytical Methodology
The accurate quantification of tribufos and its metabolites in soil is critical for environmental fate studies. A common analytical approach involves solvent extraction followed by gas chromatography.
Typical Procedure:
-
Extraction: A representative soil sample is extracted with a mixture of an organic solvent and water (e.g., 10% aqueous acetone) by shaking for a specified period.[2]
-
Partitioning: The extract is filtered, and the tribufos and its metabolites are partitioned into an immiscible organic solvent like dichloromethane.[2]
-
Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering co-extractives.
-
Analysis: The final extract is concentrated and analyzed by gas chromatography (GC), often with a flame photometric detector (FPD) selective for phosphorus-containing compounds, or by mass spectrometry (MS) for definitive identification and quantification.
Conclusion
The environmental fate of tribufos in soil is characterized by strong sorption to soil particles, leading to low mobility and a minimal risk of groundwater contamination. Its persistence can vary considerably, with degradation half-lives ranging from a few days to over two years, largely influenced by soil microbial activity and environmental conditions. The primary degradation pathway in aerobic soils involves the formation of methyl-des butylthio tribufos. A comprehensive understanding of these processes, facilitated by standardized experimental protocols and robust analytical methods, is essential for conducting accurate environmental risk assessments for this agricultural chemical.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. oecd.org [oecd.org]
- 4. Dissipation of the defoliant tribufos in cotton-producing soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of O,O,O-Tributyl phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,O-Tributyl phosphorothioate is an organothiophosphate compound of interest in various fields, including as a potential impurity or metabolite in drug development processes and as an environmental contaminant. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and environmental monitoring. These application notes provide detailed protocols for the analysis of this compound using gas chromatography (GC) with various detectors, based on established methods for structurally similar compounds such as tributyl phosphate (TBP) and S,S,S-tributyl phosphorotrithioate (tribufos). While these methods are expected to be highly applicable, validation and optimization for the specific matrix and analytical instrumentation are recommended.
Analytical Methods Overview
The primary analytical technique for the determination of this compound and its analogs is Gas Chromatography (GC) owing to their volatility. For enhanced sensitivity and selectivity, several detectors are suitable:
-
Flame Photometric Detector (FPD): Highly sensitive and selective for phosphorus and sulfur-containing compounds.
-
Nitrogen-Phosphorus Detector (NPD): Provides excellent sensitivity for phosphorus-containing compounds.
-
Mass Spectrometry (MS): Offers definitive identification and quantification based on mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for samples that are not amenable to direct GC analysis or when analyzing complex matrices.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical GC-FPD method for the analysis of a structurally related compound, tributyl phosphate. These values can be considered as a benchmark for the development of a method for this compound.
| Parameter | Value | Reference |
| Analytical Method | Gas Chromatography - Flame Photometric Detector (GC-FPD) | NIOSH Method 5034 for Tributyl Phosphate[1] |
| Working Range | 0.06 to 15 mg/m³ for a 100-L air sample | [1] |
| Estimated LOD | Not specified | |
| Precision (Sᵣ) | 0.076 | [1] |
| Bias | No significant bias reported | [1] |
| Recovery | 100.4% (from spiked filters) | [1] |
| Collection Efficiency | 99.6% - 100.0% | [1] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) with FPD, NPD, or MS Detection
This protocol is adapted from NIOSH and EPA methods for related organophosphorus compounds.[1][2]
1. Sample Preparation (from a non-aqueous solution):
-
Accurately transfer a known volume or weight of the sample into a volumetric flask.
-
Dilute the sample with a suitable solvent (e.g., diethyl ether, ethyl acetate, or hexane) to a concentration within the calibrated range of the instrument.
-
If necessary, add an internal standard (e.g., triphenyl phosphate) to the diluted sample.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
2. Instrumental Analysis - Gas Chromatography:
-
GC System: A gas chromatograph equipped with a suitable injector (split/splitless or on-column) and a phosphorus-selective detector (FPD or NPD) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good resolution.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes (Note: The temperature program should be optimized for the specific column and analyte.)
-
-
Detector:
-
FPD: Temperature: 250 °C. Gases: Hydrogen and Air, flows optimized for phosphorus detection.
-
NPD: Temperature: 300 °C. Bead voltage optimized for phosphorus detection.
-
MS:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400 (or Selected Ion Monitoring (SIM) for target ions of this compound for increased sensitivity).
-
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for the samples.
-
The concentration range should bracket the expected concentration of the analyte in the samples.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area (or area ratio to the internal standard) versus concentration.
4. Quality Control:
-
Analyze a solvent blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a blank matrix spiked with a known concentration of the analyte) to monitor method performance and recovery.
-
Analyze a sample duplicate to assess the precision of the method.
Experimental Workflow
Caption: Workflow for the GC-based analysis of this compound.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For samples where GC is not suitable, LC-MS provides a powerful alternative.
1. Sample Preparation:
-
Sample preparation would be similar to the GC method, with the final dilution being in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
2. LC-MS Parameters (General Guidance):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in positive ion mode would be a good starting point.
Method development and validation would be necessary to optimize the separation and detection of this compound by LC-MS.
References
Application Note: Analysis of Tribufos using Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-TBF-001
Introduction
Tribufos, a colorless to pale yellow liquid with a characteristic skunk-like odor, is primarily used as a defoliant for cotton plants to facilitate harvesting.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in various environmental and biological matrices. This application note describes a robust and validated method for the determination of tribufos using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile and semi-volatile organic compounds.[2]
The GC-MS methodology offers excellent selectivity and sensitivity, making it a "gold standard" for the identification and quantification of pesticide residues.[2] This document provides detailed protocols for sample preparation, instrument parameters, and data analysis for the analysis of tribufos in various sample types.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5MS UI (10 m × 180 μm × 0.18 μm) or similar non-polar capillary column[3]
-
Autosampler: Agilent 7693A (or equivalent)
-
Software: MassHunter Workstation (or equivalent)
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa
-
Syringes: 10 µL autosampler syringe
-
Solid-Phase Extraction (SPE) Cartridges: Supelclean ENVI-Carb-II/PSA or equivalent[4]
-
Solvents and Reagents: Acetonitrile, Toluene, Hexane, Dichloromethane, Methanol (all pesticide residue grade or higher), Anhydrous Sodium Sulfate, Tribufos analytical standard.
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tribufos analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., hexane or acetonitrile:toluene). Recommended concentrations for a calibration curve range from 0.01 µg/mL to 1.0 µg/mL.
-
Internal Standard (IS): An internal standard such as Fenchlorphos can be used to improve quantitation accuracy.[5] Prepare an IS stock solution and spike all standards and samples with a consistent concentration.
2. Sample Preparation
The choice of sample preparation method depends on the matrix. Two common methods are Solid-Phase Extraction (SPE) for water and blood samples, and QuEChERS for food matrices.
2.1. Solid-Phase Extraction (SPE) for Water and Blood Samples
This protocol is adapted from a multi-residue method for pesticides in blood.[4][6][7]
-
Extraction from Blood:
-
To 1 mL of blood sample in a centrifuge tube, add 4 mL of acetonitrile and vortex for 1 minute.[6]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 4 mL of acetonitrile, combine the supernatants, and dry over anhydrous sodium sulfate.[6]
-
-
SPE Cleanup:
-
Condition a Supelclean ENVI-Carb-II/PSA SPE cartridge with 5 mL of acetonitrile:toluene (3:1 v/v).[4]
-
Load the sample extract onto the conditioned SPE cartridge.
-
Elute the pesticides from the cartridge with 15 mL of acetonitrile:toluene (3:1 v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in 0.5 mL of acetonitrile:toluene (3:1 v/v) for GC-MS analysis.[4]
-
2.2. QuEChERS Method for Fruit and Vegetable Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[3][5][8][9]
-
Homogenization and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 10 mL of acetonitrile.[8]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[8]
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.[8]
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant to a 2 mL microcentrifuge tube containing the appropriate d-SPE cleanup sorbents (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for tribufos analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Value | Reference |
| GC System | ||
| Injection Volume | 1 µL | [3] |
| Injector Temperature | 250 °C | |
| Injection Mode | Splitless | [10] |
| Carrier Gas | Helium | [11] |
| Flow Rate | 1.2 mL/min (constant flow) | |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 2 min | |
| Ramp 1 | 25 °C/min to 150 °C | |
| Ramp 2 | 3 °C/min to 200 °C | |
| Ramp 3 | 8 °C/min to 280 °C, hold for 10 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [6] |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Electron Energy | 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |
| Tribufos Ions (m/z) | 57 (Quantifier), 169 | [1] |
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of tribufos. These values can vary depending on the matrix and specific instrument conditions.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Water | 0.01 µg/L | [1] |
| Limit of Quantification (LOQ) | Emulsion | 0.7 µg/mL | [11] |
| Recovery | Water | 87-115% | [12] |
| Linearity (R²) | Emulsion | >0.99 (50-150% of 100 µg/mL) | [11] |
| Precision (%RSD) | Emulsion | < 2% | [11] |
Visualizations
Caption: Experimental workflow for the analysis of tribufos by GC-MS.
Caption: Logical relationships in analytical method development and validation.
The described GC-MS method provides a reliable and sensitive approach for the determination of tribufos in various matrices. Proper sample preparation is crucial for accurate and precise results. The use of solid-phase extraction or QuEChERS cleanup effectively removes matrix interferences, leading to improved analytical performance. The method can be validated according to international guidelines to ensure the quality and reliability of the analytical data.
References
- 1. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. protocols.io [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiresidue analysis of cotton defoliant, herbicide, and insecticide residues in water by solid-phase extraction and GC-NPD, GC-MS, and HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phosphorothioates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of phosphorothioate oligonucleotides using various high-performance liquid chromatography (HPLC) methods. The information is curated to assist in method development, optimization, and routine analysis in research and quality control environments.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most widely used technique for the analysis and purification of phosphorothioate oligonucleotides. This method offers excellent resolution for full-length products from their shorter (n-1) and longer (n+1) impurities. The separation is based on the hydrophobic interactions between the stationary phase and the ion-pairs formed between a positively charged ion-pairing agent and the negatively charged phosphate/phosphorothioate backbone of the oligonucleotide.
Principle of Separation
In IP-RP-HPLC, a hydrophobic stationary phase (typically C8 or C18) is used. The mobile phase contains an ion-pairing agent, such as triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP), which forms a neutral, hydrophobic complex with the anionic phosphorothioate oligonucleotide. This allows for the retention and separation of the oligonucleotides on the reversed-phase column based on their length and, to a lesser extent, their sequence.
Caption: Principle of Ion-Pair Reversed-Phase HPLC for Phosphorothioates.
Experimental Protocol: Analysis of a 25-mer Phosphorothioate Oligonucleotide
This protocol is a general guideline for the analysis of a 25-mer phosphorothioate oligonucleotide and its synthesis-related impurities.
Instrumentation:
-
UPLC/HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: Waters ACQUITY UPLC Oligonucleotide Separation Technology (OST) C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 50:50 (v/v) acetonitrile/water.
-
Alternative MS-compatible Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Alternative MS-compatible Mobile Phase B: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 (v/v) methanol/water.
-
Sample: Phosphorothioate oligonucleotide dissolved in water at a concentration of 0.1-1.0 mg/mL.
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 5-10 µL of the sample.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5-65% B (linear gradient)
-
15-16 min: 65-95% B (linear gradient)
-
16-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-20 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C. Elevated temperatures can improve peak shape by reducing secondary structures.[1]
-
Detection: UV at 260 nm.
Quantitative Data Summary
The following table summarizes typical experimental conditions for IP-RP-HPLC analysis of phosphorothioates.
| Parameter | Condition 1: TEAA-based | Condition 2: TEA/HFIP-based (MS-compatible) |
| Column | Waters ACQUITY UPLC OST C18 (2.1 x 50 mm, 1.7 µm) | Waters ACQUITY Premier Oligonucleotide C18 (2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 100 mM TEAA, pH 7.0 in water | 0.5% HFIP and 0.2% TEA in water |
| Mobile Phase B | 100 mM TEAA in 50:50 ACN/water | 0.5% HFIP and 0.2% TEA in 10:90 ACN/water |
| Gradient | 5-65% B over 15 min | 0.1-40% B over 47 min |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Temperature | 60 °C | 60 °C |
| Detection | UV @ 260 nm | UV @ 260 nm / MS |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that separates molecules based on their hydrophilicity. For phosphorothioates, HILIC, particularly in an ion-pairing mode (IP-HILIC), offers a unique selectivity that can resolve impurities that are challenging to separate by IP-RP-HPLC, such as deaminated impurities.[2][3][4]
Principle of Separation
In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a more polar aqueous solvent. A hydrophilic layer is formed on the stationary phase, and analytes partition between this layer and the bulk mobile phase. More hydrophilic compounds are more strongly retained. The addition of ion-pairing agents can modulate the retention and selectivity for charged analytes like phosphorothioates.[2][3]
Caption: Principle of HILIC for Phosphorothioate Analysis.
Experimental Protocol: IP-HILIC for Impurity Profiling
This protocol is based on the work by Gong et al. for the separation of a 16-mer phosphorothioate and its impurities.[2][3][4]
Instrumentation:
-
UPLC/HPLC system with a binary pump, autosampler, column thermostat, and UV/MS detector.
Materials:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 25 mM Triethylammonium acetate (TEAA), pH 6.3 in 80:20 (v/v) water/acetonitrile.
-
Mobile Phase B: 25 mM Triethylammonium acetate (TEAA), pH 6.3 in 10:90 (v/v) water/acetonitrile.
-
Sample: Phosphorothioate oligonucleotide and impurities dissolved in 25:75 (v/v) water/acetonitrile.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 1-5 µL of the sample.
-
Gradient Elution:
-
0-50 min: 0-70% A (linear gradient from 100% B to 30% B)
-
50-52 min: 70-100% A (linear gradient)
-
52-55 min: 100% A (hold)
-
55-55.1 min: 100-0% A (linear gradient)
-
55.1-60 min: 0% A (100% B, hold for re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80 °C. Higher temperatures were found to improve resolution and peak shape for phosphorothioates in IP-HILIC.[2][4]
-
Detection: UV at 260 nm and/or Mass Spectrometry.
Quantitative Data Summary
The following table summarizes experimental conditions for the IP-HILIC analysis of a 16-mer phosphorothioate and its impurities.[2][3][4]
| Parameter | IP-HILIC Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 25 mM TEAA, pH 6.3 in 80:20 water/ACN |
| Mobile Phase B | 25 mM TEAA, pH 6.3 in 10:90 water/ACN |
| Gradient | 0-70% A over 50 min |
| Flow Rate | 0.4 mL/min |
| Temperature | 80 °C |
| Detection | UV @ 260 nm / MS |
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is particularly useful for the analysis of higher-order structures, such as duplexes, hairpins, and aggregates of phosphorothioate oligonucleotides.
Principle of Separation
In SEC, a porous stationary phase is used. Larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. For phosphorothioates, care must be taken to minimize non-specific interactions with the stationary phase, which can be achieved by optimizing the mobile phase composition (e.g., salt concentration).
Caption: Principle of Size-Exclusion Chromatography.
Experimental Protocol: Analysis of Phosphorothioate Higher-Order Structures
This protocol is a general guideline for the SEC analysis of phosphorothioate oligonucleotides.
Instrumentation:
-
HPLC system with a binary or isocratic pump, autosampler, column thermostat, and UV and/or multi-angle light scattering (MALS) detector.
Materials:
-
Column: TSKgel G-DNA-PW (7.8 x 300 mm) or similar SEC column suitable for oligonucleotides.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffer with a salt concentration sufficient to minimize ionic interactions (e.g., 100-200 mM NaCl).
-
Sample: Phosphorothioate oligonucleotide dissolved in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject 10-50 µL of the sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 260 nm. MALS detection can provide information on the absolute molar mass of the eluting species.
Quantitative Data Summary
The following table summarizes typical experimental conditions for SEC analysis of phosphorothioates.
| Parameter | SEC Condition |
| Column | TSKgel G-DNA-PW (7.8 x 300 mm) |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV @ 260 nm, MALS |
Method Selection and Workflow
The choice of HPLC method depends on the analytical goal. IP-RP-HPLC is generally the workhorse for purity analysis and separation of length-based impurities. IP-HILIC provides orthogonal selectivity for challenging impurities. SEC is the preferred method for analyzing aggregates and higher-order structures.
Caption: Workflow for HPLC Method Selection for Phosphorothioate Analysis.
References
Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides for Antisense Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense therapy is a powerful strategy for the treatment of various diseases by modulating gene expression at the messenger RNA (mRNA) level.[1][2] Antisense oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acid analogs that bind to specific mRNA sequences through Watson-Crick base pairing, leading to the inhibition of protein expression.[2][3] Phosphorothioate (PS) modification of the oligonucleotide backbone, where a non-bridging oxygen atom is replaced by sulfur, is a cornerstone of antisense technology.[4][5] This modification confers significant resistance to nuclease degradation, a critical property for in vivo applications, and enhances their pharmacokinetic properties.[4][6][7][8]
These application notes provide detailed protocols for the synthesis, purification, and analysis of phosphorothioate oligonucleotides intended for antisense therapy research and development.
Mechanism of Action of Phosphorothioate Antisense Oligonucleotides
The primary mechanism of action for many phosphorothioate ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3][9][10] This leads to the degradation of the target mRNA, thereby preventing its translation into a functional protein.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[11][12][13] The synthesis involves a cycle of four chemical reactions for each nucleotide addition: detritylation, coupling, sulfurization, and capping.[12][13][14]
Experimental Workflow
The overall process from synthesis to a purified, ready-to-use phosphorothioate oligonucleotide is depicted in the following workflow diagram.
References
- 1. Antisense therapy - Wikipedia [en.wikipedia.org]
- 2. Antisense oligonucleotides: basic concepts and mechanisms | Gene Tools, LLC [gene-tools.com]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O,O,O-Tributyl Phosphorothioate as a Plasticizer and Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,O-Tributyl phosphorothioate (TBPS) is an organophosphate ester with the chemical formula C12H27O3PS.[1][2] It finds utility in various industrial applications, notably as a plasticizer in polymers and as an additive in lubricants and hydraulic fluids.[1] Its molecular structure, featuring a phosphorothioate core with three butyl groups, imparts properties that can enhance the flexibility of materials and improve the performance of lubricants under various conditions.
This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating the efficacy of this compound in their specific formulations. While publicly available quantitative performance data for this compound is limited, this guide outlines the standard methodologies to generate such data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 78-47-7 | [2][3] |
| Molecular Formula | C12H27O3PS | [1][2] |
| Molecular Weight | 282.38 g/mol | [1][2] |
| Synonyms | Tributylthiophosphate, Tri-n-butyl phosphorothioate | [1][2] |
Note: Detailed safety information can be found in the Safety Data Sheet (SDS).[3]
Application as a Plasticizer
This compound can be incorporated into polymer matrices, such as Polyvinyl Chloride (PVC), to increase their flexibility and workability. Plasticizers function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.
Performance Data (Illustrative)
Due to the lack of publicly available specific performance data for this compound as a plasticizer, Table 2 provides an illustrative template of the kind of data that would be generated from the experimental protocols described below. The values presented are for a generic organophosphate plasticizer and should not be taken as actual performance data for TBPS.
| Property | Test Method | Unplasticized PVC | PVC + 30 phr Generic Organophosphate |
| Glass Transition Temperature (Tg) | ASTM D3418 | 85 °C | 40 °C |
| Shore A Hardness | ASTM D2240 | 98 | 80 |
| Tensile Strength | ASTM D638 | 50 MPa | 25 MPa |
| Elongation at Break | ASTM D638 | 5% | 300% |
Experimental Protocols
A standard protocol for preparing plasticized PVC films for evaluation is as follows:
-
Compounding:
-
Dry blend PVC resin with this compound at various concentrations (e.g., 20, 30, 40 parts per hundred of resin - phr).
-
Incorporate other necessary additives such as heat stabilizers, and lubricants.
-
Melt-mix the compound using a two-roll mill or a torque rheometer at a temperature suitable for PVC processing (typically 160-180°C).
-
-
Film Formation:
-
Press the compounded material into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.
-
Allow the sheets to cool to room temperature under pressure to minimize warpage.
-
The following standard tests can be used to evaluate the effectiveness of this compound as a plasticizer:
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the plasticized PVC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.
-
Protocol (based on ASTM D3418):
-
A small sample (5-10 mg) of the PVC film is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
The heat flow is monitored, and the Tg is determined from the resulting thermogram.
-
-
-
Mechanical Testing (Tensile Properties):
-
Purpose: To measure the effect of the plasticizer on the material's strength and flexibility.
-
Protocol (based on ASTM D638):
-
Cut dumbbell-shaped specimens from the prepared PVC films.
-
Condition the specimens at a standard temperature and humidity.
-
Measure the tensile strength and elongation at break using a universal testing machine at a constant rate of crosshead displacement.
-
-
-
Hardness Testing (Durometer):
-
Purpose: To assess the softening effect of the plasticizer.
-
Protocol (based on ASTM D2240):
-
Place the PVC film on a hard, flat surface.
-
Press a Shore A durometer firmly onto the surface of the film.
-
Record the hardness reading after a specified time (e.g., 1 second).
-
-
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of this compound as a plasticizer in PVC.
Application as a Lubricant Additive
This compound can be added to base oils to enhance their lubricating properties, particularly in terms of anti-wear and extreme pressure performance. Organophosphorus compounds are known to form a protective tribofilm on metal surfaces, which reduces friction and prevents wear under boundary lubrication conditions.
Performance Data (Illustrative)
| Property | Test Method | Base Oil | Base Oil + 1% Generic Organophosphate |
| Coefficient of Friction | ASTM D4172 | 0.12 | 0.08 |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.80 | 0.45 |
| Weld Point (N) | ASTM D2783 | 1200 | 2000 |
Experimental Protocols
-
Blending:
-
Add this compound to the desired base oil (e.g., mineral oil, synthetic ester) at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) until the additive is completely dissolved and the blend is homogeneous.
-
The following standard tribological tests are recommended for evaluating the performance of lubricants containing this compound:
-
Four-Ball Wear Test:
-
Purpose: To assess the anti-wear properties of the lubricant.
-
Protocol (based on ASTM D4172):
-
Three steel balls are clamped together in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature for a set duration.
-
The lubricant blend is used to lubricate the contact zone.
-
After the test, the wear scars on the three stationary balls are measured, and the average wear scar diameter is reported. A smaller wear scar indicates better anti-wear performance.
-
The coefficient of friction is typically monitored throughout the test.
-
-
-
Four-Ball Extreme Pressure (EP) Test:
-
Purpose: To determine the load-carrying capacity of the lubricant.
-
Protocol (based on ASTM D2783):
-
The same four-ball configuration is used as in the wear test.
-
A series of short-duration tests are run with increasing loads until the rotating ball welds to the stationary balls.
-
The load at which welding occurs is reported as the weld point. A higher weld point indicates better extreme pressure properties.
-
-
Experimental Workflow for Lubricant Additive Evaluation
Caption: Workflow for the evaluation of this compound as a lubricant additive.
Conclusion
This compound is a versatile compound with potential applications as both a plasticizer and a lubricant additive. While specific performance data is not widely published, the standardized experimental protocols outlined in this document provide a clear framework for researchers and professionals to evaluate its efficacy in their specific formulations. The provided workflows and illustrative data tables serve as a guide for designing experiments and presenting results. Further research is encouraged to fully characterize the performance of this compound in these applications.
References
Application Notes and Protocols for O,O,O-Tributyl Phosphorothioate as an Antifoam Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foam formation can be a significant issue in various industrial and laboratory processes, including fermentation, chemical synthesis, and pharmaceutical manufacturing. It can lead to reduced process efficiency, vessel overflow, and product contamination. Antifoam agents are chemical additives designed to prevent the formation of foam (antifoaming) or to destroy existing foam (defoaming). O,O,O-Tributyl phosphorothioate is a chemical compound that has been identified for its potential use as an antifoam agent.[1] This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound as an antifoam agent in a laboratory setting.
While this compound is listed as an antifoam agent, detailed public-domain data on its performance is limited. The following protocols are based on general and standardized methods for evaluating antifoam agents and can be adapted for the specific application of this compound.[2][3][4]
Mechanism of Action
The antifoaming action of this compound, similar to other insoluble antifoam agents like tributyl phosphate, is primarily a physical process.[5][6] It functions by being insoluble in the foaming medium and having a low surface tension. When introduced into a foaming system, it spreads rapidly over the surface of the foam bubbles. This action displaces the stabilizing surfactants at the gas-liquid interface, leading to a thinning of the bubble wall and eventual rupture. The key steps in its proposed mechanism are:
-
Dispersion: The antifoam agent is dispersed in the foaming liquid as small droplets.
-
Entry: The droplets enter the gas-liquid interface of the foam bubbles.
-
Spreading: The antifoam agent spreads over the surface of the bubble, forming a lens.
-
Rupture: The spreading film displaces the foam-stabilizing surfactants, creating a point of weakness in the bubble wall and causing it to rupture.
Quantitative Data Summary
Due to the limited availability of specific performance data for this compound in the public domain, the following table provides a template for recording and comparing the efficacy of different antifoam agents, including a hypothetical entry for this compound for illustrative purposes. Researchers should populate this table with their own experimental data.
Table 1: Comparative Efficacy of Antifoam Agents
| Antifoam Agent | Concentration (ppm) | Medium | Temperature (°C) | Initial Foam Height (mL) | Knockdown Time (s) | Suppression Time (min) |
| This compound | e.g., 50 | e.g., Tryptic Soy Broth | e.g., 37 | Data to be determined | Data to be determined | Data to be determined |
| Silicone-based Antifoam (Control) | e.g., 50 | e.g., Tryptic Soy Broth | e.g., 37 | Data to be determined | Data to be determined | Data to be determined |
| No Antifoam (Control) | N/A | e.g., Tryptic Soy Broth | e.g., 37 | Data to be determined | N/A | N/A |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as an antifoam and defoaming agent. It is crucial to perform these tests under conditions that closely mimic the actual process environment (e.g., temperature, pH, medium composition).[4][7]
Protocol 1: Shake Test for Defoaming Efficacy (Knockdown Time)
This method is a simple and rapid screening test to evaluate the "knockdown" performance of a defoamer on existing foam.[2][3]
Materials:
-
This compound
-
Foaming medium (e.g., surfactant solution, fermentation broth)
-
100 mL graduated cylinders with stoppers
-
Pipettes
-
Stopwatch
Procedure:
-
Add 50 mL of the foaming medium to a 100 mL graduated cylinder.
-
Seal the cylinder with the stopper and shake it vigorously for a set period (e.g., 30 seconds) to generate a stable foam.
-
Record the initial foam height in mL.
-
Add a predetermined amount of this compound (e.g., 50 ppm) directly to the foam.
-
Immediately start the stopwatch and record the time it takes for the foam to collapse to a specific level (e.g., 10% of the initial foam height) or for the liquid surface to become visible ("flat" time).[3]
-
Repeat the experiment with control samples (e.g., a known antifoam and a no-antifoam control).
-
Record the results in a table for comparison.
Protocol 2: Dynamic Foam Test for Antifoaming Efficacy (Suppression Time)
This method simulates continuous foam generation and evaluates the ability of the antifoam agent to suppress foam formation over time.[2]
Materials:
-
This compound
-
Foaming medium
-
250 mL graduated cylinder
-
Air sparging tube with a fritted end
-
Flow meter
-
Air source
-
Pipettes
-
Stopwatch
Procedure:
-
Add 100 mL of the foaming medium to the 250 mL graduated cylinder.
-
Add the desired concentration of this compound to the medium and mix gently.
-
Insert the air sparging tube into the cylinder, ensuring the fritted end is near the bottom.
-
Start sparging air through the medium at a constant flow rate (e.g., 0.5 L/min).
-
Start the stopwatch and record the foam height at regular intervals (e.g., every minute).
-
Continue the test until the foam height reaches a predetermined maximum level or for a set duration.
-
The "suppression time" is the duration for which the antifoam agent effectively prevents significant foam formation.
-
Run control experiments with a known antifoam and without any antifoam to establish a baseline.
-
Plot foam height versus time for each sample to visualize the antifoam performance.
Protocol 3: Biocompatibility and Process Compatibility Testing
For applications in drug development and fermentation, it is crucial to ensure that the antifoam agent does not negatively impact cell growth, product yield, or downstream processing.[4][7]
Materials:
-
This compound
-
Cell culture or fermentation medium
-
Microorganism or cell line of interest
-
Bioreactor or shake flasks
-
Analytical equipment for measuring cell growth (e.g., spectrophotometer) and product concentration (e.g., HPLC).
Procedure:
-
Prepare a series of cultures with varying concentrations of this compound (including a zero-antifoam control).
-
Inoculate the cultures with the microorganism or cell line.
-
Incubate the cultures under standard process conditions (temperature, pH, agitation, aeration).
-
At regular intervals, take samples and measure cell density (e.g., optical density at 600 nm) and the concentration of the desired product.
-
At the end of the process, evaluate the impact of the antifoam agent on downstream processing steps such as filtration or chromatography.
-
Plot cell growth and product formation curves for each antifoam concentration to determine any inhibitory effects.
Visualizations
Logical Relationship of Antifoam Action
Caption: Mechanism of this compound as an antifoam agent.
Experimental Workflow for Antifoam Evaluation
Caption: Workflow for the evaluation of an antifoam agent.
References
- 1. nama-group.com [nama-group.com]
- 2. How to Test Antifoam? – defoamers-antifoam [ywlchemical.com]
- 3. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 4. cruciblechemical.com [cruciblechemical.com]
- 5. Tributyl phosphate defoamer | Tributyl phosphate antifoam | TBP defoamer and antifoam [nhdefoamer.com]
- 6. Page loading... [guidechem.com]
- 7. Antifoams [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate oligonucleotides (PS-oligos) are synthetic analogs of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical property for their use as therapeutic agents, including antisense oligonucleotides and siRNAs.[1][] The solid-phase phosphoramidite method is the cornerstone of automated oligonucleotide synthesis, enabling the efficient and sequential construction of these modified nucleic acids on a solid support.[][3]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of phosphorothioate oligonucleotides, intended for researchers, scientists, and professionals in drug development.
Principle of Solid-Phase Synthesis
Solid-phase synthesis allows for the stepwise assembly of an oligonucleotide chain on an insoluble support material.[3] This methodology simplifies the purification process at each step, as excess reagents and by-products in the solution phase can be easily washed away, while the growing oligonucleotide remains covalently attached to the support.[4] The synthesis cycle for phosphorothioate oligonucleotides using the phosphoramidite method involves four key steps: detritylation, coupling, sulfurization, and capping.
Key Components and Reagents
Successful synthesis of high-quality phosphorothioate oligonucleotides relies on the careful selection and preparation of reagents and materials.
Solid Supports
The choice of solid support is crucial for efficient synthesis. Controlled Pore Glass (CPG) and macroporous polystyrene (MPPS) are the most commonly used materials due to their mechanical stability and defined pore sizes that allow for the synthesis of oligonucleotides of varying lengths.[3][5]
| Support Type | Typical Pore Size (Å) | Application (Oligonucleotide Length) | Typical Nucleoside Loading (µmol/g) |
| Controlled Pore Glass (CPG) | 500 | Up to 50-60 bases[4] | 30 - 40[4] |
| 1000 | Up to 100-150 bases[3][4] | 20 - 30[3] | |
| 2000 | > 150 bases[3][5] | 20 - 30[3] | |
| Macroporous Polystyrene (MPPS) | Variable | Suitable for long oligonucleotides | Up to 350 (for short oligos)[3] |
Linkers
Linker molecules covalently attach the first nucleoside to the solid support.[6] The most common linker is the succinyl group, which is stable throughout the synthesis but can be readily cleaved by ammonium hydroxide during the final deprotection step.[3] Universal supports with non-nucleosidic linkers are also widely used, offering the convenience of starting the synthesis without a pre-derivatized nucleoside support.[5]
Phosphoramidites
Nucleoside phosphoramidites are the building blocks for the growing oligonucleotide chain. They are protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, at the exocyclic amines of the nucleobases (except for thymine), and the phosphorus is derivatized with a diisopropylamino group and a β-cyanoethyl group.
Sulfurizing Reagents
The key step in phosphorothioate synthesis is the conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester. This is achieved using a sulfurizing reagent. The efficiency of this step is critical to minimize the formation of phosphodiester impurities.[7]
| Sulfurizing Reagent | Common Abbreviation | Typical Concentration | Notes |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | 0.05 M | Highly efficient but can have limited long-term stability on the synthesizer.[8] |
| Phenylacetyl disulfide | PADS | 0.2 M in ACN/3-picoline (1:1, v/v)[9] | Widely used for large-scale synthesis.[9] |
| 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | DDTT | 0.02 M - 0.1 M | Provides a very low percentage of oxidation.[10] |
| 3-ethoxy-1,2,4-dithiazoline-5-one | EDITH | - | An effective sulfur-transfer reagent.[11] |
Experimental Protocols
The following protocols outline the key steps in the solid-phase synthesis of a phosphorothioate oligonucleotide.
Synthesis Cycle Workflow
The automated synthesis of phosphorothioate oligonucleotides follows a cyclical process, with each cycle adding one nucleotide to the growing chain.
Caption: Automated synthesis cycle for phosphorothioate oligonucleotides.
Protocol 1: Detritylation
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Reagents:
-
Dichloroacetic acid (DCA) in toluene (e.g., 10% v/v)[9] or trichloroacetic acid (TCA) in dichloromethane (DCM).
Procedure:
-
Pass the detritylation solution through the synthesis column containing the solid support.
-
The reaction is typically rapid (less than 1 minute).
-
Thoroughly wash the support with an anhydrous solvent, such as acetonitrile, to remove the detritylating agent and the cleaved DMT cation.
Protocol 2: Coupling
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the solid support and the incoming nucleoside phosphoramidite.
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.02–0.2 M in acetonitrile).[5]
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile).[12]
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed. Typical coupling times are around 30 seconds for standard bases, but may be longer for modified bases.[12]
-
Wash the support with acetonitrile to remove unreacted reagents.
Protocol 3: Sulfurization
Objective: To convert the unstable phosphite triester to a stable phosphorothioate triester.
Reagents:
-
Sulfurizing reagent solution (e.g., 0.05 M DDTT in acetonitrile/pyridine or 0.2 M PADS in acetonitrile/3-picoline).[9][10]
Procedure:
-
Deliver the sulfurizing reagent solution to the synthesis column.
-
Allow the sulfurization reaction to proceed for the recommended time (e.g., 30 seconds to 4 minutes, depending on the reagent and scale).[10]
-
Wash the support with acetonitrile.
Important Note: For phosphorothioate synthesis, the capping step must be performed after the sulfurization step to prevent interference with the sulfur transfer reaction.[][12]
Protocol 4: Capping
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant oligonucleotides (n-1 shortmers).[5]
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF) or acetonitrile.
-
Capping B: 1-Methylimidazole in THF or acetonitrile.
Procedure:
-
Deliver the capping A and capping B solutions simultaneously to the synthesis column.
-
Allow the acetylation reaction to proceed for approximately 1-2 minutes.
-
Wash the support thoroughly with acetonitrile.
Protocol 5: Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
Reagents:
-
Concentrated ammonium hydroxide.
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat the vial at a specified temperature (e.g., 55°C) for a designated time (e.g., 8-16 hours).[3][13]
-
Cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the deprotected oligonucleotide.
Purification and Analysis
Crude phosphorothioate oligonucleotides contain the full-length product as well as truncated sequences and other impurities.[7] Purification is typically achieved using high-performance liquid chromatography (HPLC).
| Method | Principle | Application |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, with an ion-pairing agent to interact with the negatively charged backbone. | Widely used for analysis and purification. Can be interfaced with mass spectrometry.[14] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the charge of the oligonucleotide. | Effective for separating oligonucleotides based on length and for resolving phosphodiester impurities.[15] |
Analysis: The purity and identity of the final product are confirmed by analytical HPLC, capillary gel electrophoresis (CGE), and mass spectrometry (MS).[14]
Signaling Pathway and Logical Relationship Diagrams
Caption: Chemical transformations during a single synthesis cycle.
Conclusion
The solid-phase synthesis of phosphorothioate oligonucleotides is a well-established and robust methodology that is central to the development of nucleic acid-based therapeutics. Careful optimization of each step, from the choice of solid support and reagents to the final purification, is essential for obtaining high-purity products. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working in this field.
References
- 1. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Solid-phase supports for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. organica1.org [organica1.org]
- 10. amchemicals.com [amchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. waters.com [waters.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) in Oligonucleotide Separation
For Researchers, Scientists, and Drug Development Professionals
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a powerful and widely adopted analytical technique for the separation and characterization of synthetic oligonucleotides.[1][2] Its robustness and compatibility with mass spectrometry (MS) make it indispensable for purity assessment, impurity profiling, and quality control in therapeutic oligonucleotide development.[3] This document provides detailed application notes and protocols to guide researchers in developing and implementing effective IP-RP-LC methods.
Principle of Ion-Pair Reversed-Phase Chromatography for Oligonucleotides
Oligonucleotides are highly polar molecules due to the negatively charged phosphate backbone, leading to poor retention on traditional non-polar reversed-phase stationary phases.[4] IP-RP-LC overcomes this challenge by introducing an ion-pairing (IP) agent, typically a positively charged alkylamine, into the mobile phase.[1][5]
There are two proposed mechanisms for this interaction:
-
Partition Model: The IP agent forms a neutral, hydrophobic complex with the anionic oligonucleotide in the mobile phase. This ion-pair is then retained and separated by the non-polar stationary phase.[1]
-
Adsorption Model: The hydrophobic tail of the IP agent adsorbs to the stationary phase, creating a pseudo-ion-exchange surface that interacts with and retains the charged oligonucleotides.
Separation is then achieved by eluting with an organic solvent gradient (e.g., acetonitrile or methanol), which disrupts the hydrophobic interactions and releases the oligonucleotides from the column based on their size, sequence, and modifications.[1]
Key Parameters for Method Development
Optimizing an IP-RP-LC separation involves the careful selection of several critical parameters that influence retention, resolution, and peak shape.
The mobile phase is the most critical aspect of oligonucleotide separations.[6] It consists of an aqueous component with an ion-pairing agent and an acidic modifier, and an organic component for elution.
-
Ion-Pairing (IP) Agents: These are typically alkylamines that pair with the oligonucleotide's phosphate backbone.[1] The choice and concentration of the IP agent significantly affect retention and selectivity.[4][5] Common agents include triethylamine (TEA), hexylamine (HA), and dibutylamine (DBA).[2][5][7] More hydrophobic agents generally increase retention.
-
Acidic Modifier/Counterion: A weak acid is used to buffer the mobile phase and act as a counterion. For LC-UV applications, triethylammonium acetate (TEAA) is common.[5] For LC-MS compatibility, the volatile agent hexafluoroisopropanol (HFIP) is preferred as it improves ionization efficiency.[2][4][6]
-
Organic Solvent: Acetonitrile is widely used for elution with acetate-based mobile phases.[5] However, HFIP is not miscible with acetonitrile, so methanol is the required organic modifier for many LC-MS methods.[3][4]
Table 1: Common Ion-Pairing Systems and Properties
| Ion-Pairing System | Common Concentration | Organic Modifier | Detection | Key Characteristics |
|---|---|---|---|---|
| TEAA (Triethylammonium Acetate) | 100 mM | Acetonitrile | UV | Good for routine purity analysis; not MS-friendly.[5] |
| HAA (Hexylammonium Acetate) | 15-25 mM | Acetonitrile/Methanol | UV, MS | Offers exceptional resolution, may be better for longer oligos (>35-mer).[2][8] |
| DBAA (Dibutylammonium Acetate) | 5-15 mM | Acetonitrile | UV | Can provide significantly better performance than TEAA for some samples.[5] |
| TEA/HFIP (Triethylamine/Hexafluoroisopropanol) | 8.6-15 mM TEA / 100-400 mM HFIP | Methanol | MS | Robust, MS-compatible system offering superior resolution and sensitivity.[8] |
-
Stationary Phase: C18-alkylated stationary phases are standard for oligonucleotide analysis. Columns with bridged-ethyl hybrid (BEH) particle technology are highly recommended due to their stability at the high pH and elevated temperatures required for these separations.[8][9]
-
Pore Size: The appropriate pore size allows for optimal interaction between the oligonucleotide and the stationary phase ligand. A 130 Å pore size is ideal for single-stranded oligonucleotides (up to 100-mers), while 300 Å is better suited for larger single-stranded or double-stranded DNA fragments.[8]
-
Temperature: Elevated temperatures (typically 60 °C or higher) are crucial for disrupting secondary structures (e.g., hairpins, G-quadruplexes) that can cause peak broadening and affect retention.[8][10] For G-rich oligonucleotides, temperatures of 80-90 °C may be necessary.[8] Increasing temperature generally improves mass transfer and can enhance resolution and selectivity.[11] However, for some IP systems like TEA-HFIP, lower temperatures (e.g., 25 °C) may yield better results.[12]
Application Note 1: Routine Purity Analysis of Synthetic Oligonucleotides
Objective: To provide a robust, general-purpose method for assessing the purity of standard, detritylated (DMT-off) synthetic oligonucleotides and resolving common synthesis-related impurities like n-1 and n+1 failure sequences. This method is optimized for UV detection.
Principle: This protocol uses a standard triethylammonium acetate (TEAA) ion-pairing system with a C18 reversed-phase column. The separation is based on the hydrophobicity of the ion-pair complex, which is primarily a function of oligonucleotide length. Elution is achieved with an acetonitrile gradient at an elevated temperature to ensure denaturation.
Protocol 1: Standard Purity Analysis (LC-UV)
1. Materials and Reagents
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Sample: Synthetic oligonucleotide dissolved in water or Mobile Phase A (e.g., 10 µM)
-
Column: Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm or equivalent
2. Instrumentation
-
UHPLC/HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.
3. Chromatographic Conditions
Table 2: LC-UV Conditions for Routine Purity Analysis
| Parameter | Setting |
|---|---|
| Column | Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 100 mM TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C[8] |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Gradient | 25% to 45% B over 15 minutes |
4. Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject the prepared oligonucleotide sample.
-
Run the gradient elution as specified in Table 2.
-
After the analytical gradient, include a high-organic wash step (e.g., 95% B) to elute any highly retained species.
-
Re-equilibrate the column at initial conditions before the next injection.
5. Expected Results This method should provide good resolution between the full-length product (n) and shorter (n-1, n-2) and longer (n+1) impurities. The main peak corresponds to the target oligonucleotide, with failure sequences typically eluting earlier.
Application Note 2: High-Resolution Analysis of Phosphorothioate Oligonucleotides
Objective: To resolve the complex impurity profile of phosphorothioate (PS) oligonucleotides. PS modifications introduce diastereomers at each linkage, leading to significant peak broadening that can obscure impurities.[6] This method aims to improve peak shape and resolve closely eluting species.
Principle: Phosphorothioation introduces 2^n diastereomers, where 'n' is the number of thioate linkages, making separation challenging.[6] While complete separation of all isomers is often not feasible, optimizing the ion-pairing agent and temperature can significantly improve resolution.[13] A more hydrophobic ion-pairing agent like hexylamine can enhance separation. Elevated temperatures are critical to minimize secondary structures and improve peak efficiency.[10]
Protocol 2: Analysis of Phosphorothioate Oligonucleotides
1. Materials and Reagents
-
Mobile Phase A: 25 mM Hexylammonium Acetate (HAA), pH 7.0
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A
-
Sample: Phosphorothioate oligonucleotide dissolved in water (e.g., 10 µM)
-
Column: Waters XBridge Oligonucleotide BEH C18, 130 Å, 2.5 µm, 4.6 x 50 mm or equivalent
2. Instrumentation
-
UHPLC/HPLC system as described in Protocol 1.
3. Chromatographic Conditions
Table 3: Optimized Conditions for Phosphorothioate Analysis
| Parameter | Setting |
|---|---|
| Column | XBridge Oligonucleotide BEH C18, 130 Å, 2.5 µm, 4.6 x 50 mm |
| Mobile Phase A | 25 mM HAA, pH 7.0 |
| Mobile Phase B | 50% Acetonitrile in 25 mM HAA, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 70-80 °C[8] |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Gradient | 30% to 60% B over 20 minutes |
4. Procedure
-
Equilibrate the column thoroughly with the starting mobile phase conditions.
-
Inject the PS-oligonucleotide sample.
-
Execute the gradient program. A shallow gradient is often required to resolve the complex mixture.
-
Perform a column wash and re-equilibration between injections.
5. Expected Results This method should result in sharper peaks for the PS-oligonucleotide compared to standard TEAA methods, allowing for better resolution of process-related impurities such as oxidation products, which often appear as earlier eluting pre-peaks.[6]
Application Note 3: LC-MS Method for Oligonucleotide Identification
Objective: To establish a reliable IP-RP-LC method coupled with mass spectrometry for the identification and characterization of oligonucleotides and their impurities. This requires a volatile mobile phase that is compatible with electrospray ionization (ESI).
Principle: The combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) has been shown to be a highly effective and robust mobile phase for LC-MS analysis of oligonucleotides.[6] HFIP acts as an ion-pairing modifier that improves chromatographic resolution and enhances MS sensitivity.[6] Due to the use of HFIP, methanol must be used as the organic solvent.[4]
Protocol 3: LC-MS Compatible Analysis
1. Materials and Reagents
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in water[4]
-
Mobile Phase B: Methanol
-
Sample: Oligonucleotide dissolved in water (e.g., 5-10 µM)
-
Column: Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm or equivalent
2. Instrumentation
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in negative ion mode.
3. Chromatographic Conditions
Table 4: LC-MS Conditions for Oligonucleotide Identification
| Parameter | Setting |
|---|---|
| Column | Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60 °C |
| Detection | MS Full Scan (Negative Ion Mode) |
| Injection Volume | 2-5 µL |
| Gradient | Start at 20% B, 1%/min gradient (adjust as needed) |
4. Procedure
-
Caution: Prepare TEA and HFIP mobile phases in a fume hood.[8]
-
Equilibrate the LC-MS system until a stable baseline and spray are achieved.
-
Inject the sample.
-
Run the LC gradient and acquire MS data.
-
Process the data using appropriate software to deconvolute the mass spectra and identify the oligonucleotide and related impurities by their molecular weights.
5. Expected Results This method will produce high-resolution chromatographic separation coupled with accurate mass data, enabling confident identification of the main product and characterization of synthesis failures, modifications (e.g., oxidation), and other impurities.
General Experimental Workflow
The development of a robust IP-RP-LC method follows a logical progression of steps, from initial planning to final data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. lcms.cz [lcms.cz]
- 9. youtube.com [youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Phosphorothioate Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phosphorothioate oligonucleotides (PS-oligos).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of phosphorothioate oligonucleotides?
The quality of PS-oligos is determined by several critical attributes, including purity, sequence identity, integrity, and the extent of sulfurization. High purity implies the absence of process-related impurities such as shortmers (n-1, n-2), longmers, and incompletely deprotected sequences.[1][2] Accurate sequence identity and integrity, confirmed by mass spectrometry, are crucial for the oligo's therapeutic function.[2][3] The efficiency of the sulfurization step directly impacts the nuclease resistance and therapeutic efficacy of the final product.[4]
Q2: What are the most common impurities in PS-oligo synthesis?
The most common impurities are failure sequences, also known as "shortmers" (n-1, n-2), which arise from incomplete coupling at each cycle.[1] Other significant impurities include phosphodiester (P=O) linkages due to incomplete sulfurization, and side-products from cleavage and deprotection reactions.[1][5] Depurination, especially of adenosine and guanosine, can occur during the acidic detritylation step, leading to abasic sites.[6]
Q3: How does the presence of phosphorothioate linkages affect purification?
The sulfur atom in the phosphorothioate linkage creates a stereogenic center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp).[7][8] These diastereomers can exhibit slightly different chromatographic behavior, often leading to broadened or split peaks in reverse-phase HPLC (RP-HPLC) profiles, which can complicate purity assessment.[7][9] Ion-exchange chromatography (IEX-HPLC) is often less affected by this diastereomeric separation and can be a valuable tool for purity analysis.[4][7]
Q4: What is the difference between phosphoramidite and H-phosphonate chemistry for PS-oligo synthesis?
The phosphoramidite method is the most common approach and involves a four-step cycle: detritylation, coupling, sulfurization, and capping.[10] Sulfurization is performed after each coupling step. In contrast, H-phosphonate chemistry involves a two-step cycle of detritylation and coupling.[11][12] A key difference is that the sulfurization step in H-phosphonate chemistry is typically performed once at the end of the entire chain elongation process.[12][13] This can be advantageous for producing uniformly modified oligonucleotides.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of phosphorothioate oligonucleotides.
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
High percentage of shortmer impurities (n-1, n-2) observed during analytical HPLC or CGE.[2]
-
Faint color development during the detritylation step in subsequent cycles.
Possible Causes and Solutions:
| Cause | Solution | Expected Improvement |
| Moisture in Reagents | Use anhydrous acetonitrile (<15 ppm water) for all reagents. Ensure phosphoramidites and activator solutions are fresh and dry. Install an in-line drying filter for the argon or helium supply.[6] | Coupling efficiency should increase to >98%. |
| Degraded Phosphoramidites | Use freshly prepared or properly stored phosphoramidite solutions. Avoid repeated freeze-thaw cycles. | Consistent high coupling efficiency throughout the synthesis. |
| Insufficient Activator | Ensure the correct concentration and volume of activator are being used. Consider using a stronger activator if necessary. | Improved reaction kinetics leading to higher coupling efficiency. |
| Poor Solid Support Quality | Use high-quality controlled pore glass (CPG) or polystyrene (PS) supports with appropriate pore size for the length of the oligonucleotide.[6] For very long oligos (>100 bases), a 2000 Å support may be beneficial.[6] | Reduced steric hindrance and improved reagent diffusion, leading to better coupling. |
Problem 2: Incomplete Sulfurization
Symptoms:
-
Presence of phosphodiester (P=O) linkages in the final product, detectable by 31P NMR or mass spectrometry.[5]
-
Appearance of a distinct peak corresponding to the P=O species in anion-exchange HPLC.[14]
-
Cleavage of the oligonucleotide chain during the subsequent acidic detritylation step, as the phosphite triester intermediate is acid-labile.[15]
Possible Causes and Solutions:
| Cause | Solution | Expected Improvement |
| Inefficient Sulfurizing Reagent | Use a highly efficient and stable sulfurizing reagent such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).[13][15] | Sulfurization efficiency can exceed 99%.[5] |
| Insufficient Reaction Time/Concentration | Optimize the concentration of the sulfurizing reagent and the reaction time. A 30-second reaction time is often sufficient with efficient reagents.[13] | Reduction of P=O impurities to <1%. |
| Degraded Sulfurizing Reagent | Prepare fresh solutions of the sulfurizing reagent, as some have limited stability in solution on the synthesizer.[15] | Consistent and high sulfurization efficiency across all linkages. |
Problem 3: High Levels of Deletion Mutants (Internal n-x)
Symptoms:
-
Presence of multiple peaks corresponding to shorter sequences with internal deletions in CGE or mass spectrometry analysis.
-
This differs from simple "shortmers" which are truncated at the 5'-end.
Possible Causes and Solutions:
| Cause | Solution | Expected Improvement |
| Inefficient Capping | Ensure the capping step is highly efficient to block unreacted 5'-hydroxyl groups from participating in subsequent coupling steps.[10] A highly efficient capping step is critical for minimizing deletion mutants.[6] | Significant reduction in the accumulation of deletion mutants. |
| Acid-Labile Phosphite Triester | Incomplete sulfurization can leave acid-labile phosphite triester linkages that break during the next detritylation step, leading to internal deletions.[15] Ensure complete sulfurization in every cycle. | Minimization of chain cleavage and internal deletion sequences. |
| Depurination | The use of strong acids like trichloroacetic acid (TCA) for detritylation can lead to depurination and subsequent chain cleavage at the abasic site.[6] | Consider using a milder deblocking agent, such as dichloroacetic acid (DCA), especially for longer oligonucleotides. |
Visualizing Workflows and Troubleshooting
Experimental Workflow for Phosphorothioate Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for PS-oligos.
Troubleshooting Logic for PS-Oligo Synthesis
Caption: Troubleshooting decision tree for PS-oligo synthesis.
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle (Phosphoramidite Method)
This protocol outlines a single cycle for the addition of one phosphorothioate-linked nucleotide.
-
Detritylation (Deblocking):
-
Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the detritylation solution for 60-120 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Wash: Thoroughly wash the solid support with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.25 M solution of an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 45-120 seconds.
-
-
Sulfurization:
-
Reagent: 0.05 M solution of DDTT or Beaucage reagent in a suitable solvent (e.g., acetonitrile/pyridine).
-
Procedure: Flush the column with the sulfurizing solution and allow a contact time of 30-180 seconds.
-
Wash: Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure: Deliver both capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups. Allow a reaction time of 30-60 seconds.
-
Wash: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: After the final synthesis cycle, dry the solid support with argon. Transfer the support to a sealed vial and add concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Base Deprotection:
-
Procedure: Heat the ammonium hydroxide solution containing the cleaved oligonucleotide at 55°C for 8-16 hours to remove the protecting groups from the nucleobases.
-
Note: For sensitive modifications, milder deprotection conditions may be required.[16]
-
-
Work-up:
-
Cool the solution to room temperature.
-
Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.
-
Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water for subsequent purification.
-
Protocol 3: Quality Control Analysis by HPLC
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):
-
Column: C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
Analysis: Assess purity by integrating the area of the main product peak relative to impurity peaks. Mass spectrometry can be coupled to the HPLC (LC-MS) for mass confirmation.[3]
-
-
Anion-Exchange HPLC (AEX-HPLC):
-
Column: Strong anion-exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Gradient: A linear salt gradient is used to elute the oligonucleotides based on their charge.
-
Analysis: Particularly useful for separating the target PS-oligo from phosphodiester (P=O) failure species and shortmers.[2]
-
References
- 1. fr.gilson.com [fr.gilson.com]
- 2. girindus.com [girindus.com]
- 3. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organica1.org [organica1.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gene Link: Phosphonate Oligos [genelink.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Purification of Phosphorothioate Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phosphorothioate (PS) oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my phosphorothioate oligonucleotides show broad peaks during chromatographic purification?
A1: Broad peaks during the purification of PS oligonucleotides are a common observation and can be attributed to two main factors:
-
Increased Hydrophobicity: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone increases the hydrophobicity of the oligonucleotide.[1][2] This can lead to stronger interactions with the stationary phase in reversed-phase chromatography, resulting in broader elution profiles compared to standard phosphodiester oligonucleotides.
-
Presence of Diastereomers: The introduction of a sulfur atom at the phosphorus center creates a chiral center, leading to the formation of a complex mixture of diastereomers (2^n isomers for an oligonucleotide with 'n' phosphorothioate linkages).[3] These diastereomers possess slightly different physical properties and chromatographic retention times, which causes significant peak broadening.[4]
Troubleshooting:
-
Optimize Temperature: Increasing the temperature during ion-pair reversed-phase (IP-RP) chromatography can help to suppress the separation of diastereomers, resulting in narrower peaks.[5]
-
Use Chaotropic Agents: In ion-exchange chromatography (IEX), the use of chaotropic agents such as organic modifiers (e.g., acetonitrile), higher pH, or specific salts (e.g., NaBr, NaClO4) can disrupt hydrophobic interactions and reduce peak broadening.[1][2]
Q2: I am having difficulty separating my full-length product (FLP) from shorter (n-1) and longer (n+1) impurities. What can I do?
A2: The separation of length-based impurities (shortmers and longmers) is a critical step in obtaining high-purity PS oligonucleotides. These impurities arise from incomplete coupling or branching during solid-phase synthesis.[6]
Troubleshooting:
-
Ion-Exchange Chromatography (IEX): Anion-exchange chromatography (AEX) is a powerful technique for separating oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[7] This makes it highly effective for resolving n-1 and n+1 impurities from the FLP.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC Optimization: The choice of ion-pairing reagent and its concentration can significantly impact the resolution of n-1 and n+1 species. Experiment with different alkylamine ion-pairing agents and their concentrations to optimize selectivity.[8]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC offers an alternative selectivity to IP-RP and can be effective in separating shortmers and longmers.[8]
Q3: My purified phosphorothioate oligonucleotide appears pure by one method but shows impurities with another. Why is this happening?
A3: This discrepancy arises from the complex nature of impurities present in synthetic PS oligonucleotides and the different separation selectivities of various analytical techniques.[9] Impurities that may co-elute with the FLP in one method can often be resolved using an orthogonal technique.
Common Co-eluting Impurities:
-
Phosphodiester (PO) Impurities: These result from incomplete sulfurization during synthesis and are often difficult to separate from the PS FLP using IP-RP chromatography.[6][10]
-
Deamination Products: Deamination of bases (e.g., cytosine to uracil) results in impurities with a mass difference of less than 1 Da, making them challenging to resolve by mass spectrometry and often co-eluting in IP-RP.[6][11]
-
Depurination Products: The loss of a purine base creates an abasic site, another common impurity that can be difficult to separate.[6]
Troubleshooting and Best Practices:
-
Employ Orthogonal Methods: Utilize a combination of analytical techniques with different separation mechanisms for comprehensive purity assessment. Common orthogonal methods include IP-RP-HPLC, AEX, HILIC, and capillary gel electrophoresis (CGE).[12]
-
Mass Spectrometry (MS) is Crucial: Coupling liquid chromatography to a mass spectrometer is essential for the identification and characterization of co-eluting impurities that cannot be resolved by UV detection alone.[6][10]
-
HILIC for PO Impurity Separation: HILIC can effectively separate PO impurities from the PS FLP, a separation that is often challenging with IP-RP.[8][9]
-
Weak Anion Exchange (WAX) for Deamination: WAX chromatography has shown promise in separating deaminated impurities from the parent oligonucleotide.[6][13]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of common chromatographic techniques for separating different types of impurities in phosphorothioate oligonucleotides.
| Chromatography Technique | Separation of n-1/n+1 Impurities | Separation of PO Impurities | Separation of Deamination Impurities | MS Compatibility | Key Considerations |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Good to Excellent | Poor to Moderate (often co-elutes)[6] | Poor (often co-elutes)[6] | Excellent | Widely used; choice of ion-pairing reagent is critical.[14][15] |
| Anion-Exchange (AEX) Chromatography | Excellent[7] | Moderate to Good[9] | Poor (often co-elutes) | Not directly compatible | Requires chaotropic agents for PS oligos.[1][2] |
| Hydrophilic Interaction Chromatography (HILIC) | Good | Good to Excellent[8][9] | Can be effective, especially with ion-pairing (IP-HILIC)[11][16] | Good | Provides orthogonal selectivity to IP-RP.[17] |
| Weak Anion Exchange (WAX) Chromatography | Good | Good | Good to Excellent[6][13] | Not directly compatible | Effective for resolving deamination and PO impurities.[6] |
Experimental Protocols
1. General Protocol for Ion-Exchange Chromatography (AEX) of PS-Oligonucleotides
This protocol provides a starting point for the purification of PS-oligonucleotides using AEX. Optimization of buffer composition and gradient may be required for specific sequences.
-
Column: Strong anion-exchange column (e.g., TSKgel DNA-NPR).
-
Mobile Phase A: 50 mM Tris-HCl, pH 9.0.[18] For improved performance with PS-oligos, consider 10 mM NaOH (pH 12) and the addition of an organic modifier.[1][3]
-
Mobile Phase B: Mobile Phase A + 1.0 M NaCl (or a more chaotropic salt like NaBr or NaClO4).[1][18]
-
Organic Modifier: 0-20% Acetonitrile can be added to both mobile phases to reduce hydrophobic interactions.[1][3]
-
Flow Rate: As per column manufacturer's recommendation.
-
Temperature: Ambient or elevated (e.g., 50-80°C) to improve peak shape.[1]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to elute the FLP, well-separated from impurities.
-
Detection: UV at 260 nm.
2. General Protocol for Ion-Pair Reversed-Phase (IP-RP) HPLC of PS-Oligonucleotides
This is a general protocol for the analysis and purification of PS-oligonucleotides using IP-RP HPLC. The choice and concentration of the ion-pairing reagent are critical for optimal separation.
-
Column: C18 reversed-phase column suitable for oligonucleotide separations.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or another suitable ion-pairing agent (e.g., Tributylamine with Heptanoic Acid for optimized selectivity) in water.[4] For MS compatibility, a volatile buffer like 400 mM HFIP/16.3 mM TEA can be used.[19]
-
Mobile Phase B: Mobile Phase A in an organic solvent (e.g., acetonitrile or methanol).[19]
-
Flow Rate: As per column manufacturer's recommendation.
-
Temperature: Elevated temperature (e.g., 50-90°C) can be used to sharpen peaks by reducing diastereomer separation.[5]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage to elute the oligonucleotide.
-
Detection: UV at 260 nm, and/or Mass Spectrometry.
3. Protocol for Desalting of Phosphorothioate Oligonucleotides
This protocol is for the removal of salts and small molecule impurities from a crude or purified PS-oligonucleotide sample.
-
Method 1: Ethanol Precipitation
-
Dissolve the crude oligonucleotide in 0.3 M sodium acetate.
-
Add 3 volumes of 95% ethanol, vortex, and incubate at -20°C for at least 30 minutes.[20]
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with 95% ethanol, centrifuge again, and remove the supernatant.
-
Dry the pellet and resuspend in the desired buffer.[20]
-
-
Method 2: Solid-Phase Extraction (SPE) Cartridge (e.g., Glen-Pak)
-
Reconstitute the deprotected, DMT-Off oligonucleotide in 2.0 mL of 0.1 M TEAA.
-
Load the solution onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of 0.1 M TEAA.
-
Wash with 2.0 mL of water.
-
Elute the desalted oligonucleotide with 10% Acetonitrile in water.[21]
-
Visualizations
Caption: General workflow for phosphorothioate oligonucleotide synthesis, purification, and analysis.
References
- 1. bio-works.com [bio-works.com]
- 2. bio-works.com [bio-works.com]
- 3. bio-works.com [bio-works.com]
- 4. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Ion-pair reversed-phase and hydrophilic interaction chromatography methods for analysis of phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. research.vu.nl [research.vu.nl]
- 12. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation and identification of phosphorothioate oligonucleotides by HILIC-ESIMS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Content Not Available [sigmaaldrich.com]
- 19. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
Technical Support Center: Improving Separation of Phosphorothioate Oligonucleotide Impurities
Welcome to the technical support center for phosphorothioate (PS) oligonucleotide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the separation and analysis of PS oligonucleotide impurities.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of phosphorothioate oligonucleotides and their impurities.
Issue 1: Poor Resolution Between the Full-Length Product (FLP) and N-1 Impurity
Q1: What are the common causes of poor resolution between the full-length oligonucleotide and its n-1 shortmer impurity in ion-pair reversed-phase (IP-RP) HPLC?
A1: Poor resolution between the full-length product (FLP) and the n-1 impurity is a frequent challenge in IP-RPLC analysis of phosphorothioate oligonucleotides. Several factors can contribute to this issue:
-
Inappropriate Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent are critical. Using a reagent with insufficient hydrophobicity may not provide adequate retention and separation.[1][2]
-
Suboptimal Mobile Phase Conditions: The concentration of the ion-pairing reagent and the organic modifier in the mobile phase directly impacts selectivity. An improperly optimized gradient can lead to co-elution.
-
Column Temperature: Temperature affects the conformation of the oligonucleotide and the kinetics of partitioning. Lower temperatures can sometimes improve resolution, but higher temperatures can reduce peak broadening from diastereomers.[1]
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl) influences the separation selectivity. Not all C18 columns, for example, will provide the same selectivity for oligonucleotides.[3]
Q2: How can I improve the resolution of my n-1 impurity using IP-RPLC?
A2: To enhance the separation of the n-1 impurity, consider the following optimization strategies:
-
Optimize the Ion-Pairing System:
-
Reagent Selection: Experiment with different alkylamine ion-pairing reagents. For phosphorothioates, larger amines like tributyl- or hexylamine often provide better chromatography by reducing peak broadening associated with diastereomer separation.[4]
-
Concentration: Increasing the concentration of the ion-pairing amine can improve the resolution between n and n-1 mers.[2]
-
-
Adjust Mobile Phase and Gradient:
-
A shallower gradient can increase the separation window between the FLP and closely eluting impurities.
-
The use of hexafluoroisopropanol (HFIP) as a mobile phase additive with an amine like triethylamine (TEA) can significantly enhance mass spectrometry sensitivity and chromatographic resolution.[5]
-
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 60°C or higher) can help to denature secondary structures and reduce peak broadening from diastereomers, which can, in turn, improve the resolution of length-based impurities.[1]
Issue 2: Peak Broadening and Splitting
Q3: My phosphorothioate oligonucleotide peaks are broad and sometimes split. What is causing this and how can I fix it?
A3: Peak broadening and splitting in the analysis of phosphorothioate oligonucleotides are often due to the presence of diastereomers. The phosphorothioate modification introduces a chiral center at each phosphorus atom, leading to 2^(n-1) possible diastereomers for an oligonucleotide with 'n' phosphorothioate linkages.[3] Partial separation of these diastereomers on the chromatographic column is a common cause of broad or split peaks.[1][4]
Q4: What strategies can I employ to minimize peak broadening from diastereomers?
A4: While complete resolution of all diastereomers is often not feasible or necessary for impurity profiling, the following approaches can help to sharpen peaks:
-
Choice of Ion-Pairing Reagent: Ion-pairing amines with moderate hydrophobicity can be effective in suppressing the separation of diastereomers, resulting in sharper peaks.[2] In contrast, smaller amines may increase the separation of diastereomers, leading to broader peaks.[4]
-
Elevated Temperature: Increasing the column temperature can reduce the resolution of diastereomers, leading to narrower, more symmetrical peaks.[1]
-
Column Overload: Injecting a larger amount of sample can sometimes mask the partial separation of diastereomers, resulting in a single, broader peak. However, this may compromise the resolution of other impurities.[6]
-
Instrument and Method Optimization: Ensure that the instrument's tubing volume is minimized and the data collection rate is optimized for your column to prevent extra-column peak broadening.[6]
Issue 3: Co-elution of Isobaric Impurities
Q5: I have impurities that co-elute with my full-length product and have the same mass (isobaric). How can I separate and identify them?
A5: The co-elution of isobaric impurities, such as deaminated products, with the FLP is a significant analytical challenge. Standard IP-RPLC methods often fail to resolve these species, and mass spectrometry alone cannot differentiate them due to their identical mass.[7]
Q6: What alternative chromatographic techniques can I use to resolve co-eluting isobaric impurities?
A6: To address the challenge of co-eluting isobaric impurities, consider employing orthogonal separation techniques:
-
Ion-Pairing Hydrophilic Interaction Chromatography (IP-HILIC): This technique has shown promise in separating deaminated impurities from the FLP. The addition of an ion-pairing reagent to the HILIC mobile phase alters the separation selectivity, enabling the resolution of impurities that co-elute in IP-RPLC.[7][8][9][10]
-
Weak Anion Exchange (WAX) Chromatography: WAX chromatography can separate deaminated and phosphate diester (PO) impurities from the parent phosphorothioate oligonucleotide.[11][12] Chemical derivatization of certain impurities, like depurination products, can further enhance their separation by WAX.[11][12]
Frequently Asked Questions (FAQs)
Q7: What are the most common process-related impurities in synthetic phosphorothioate oligonucleotides?
A7: The solid-phase synthesis of phosphorothioate oligonucleotides can generate several types of impurities, including:
-
Shortmers (n-x): Sequences shorter than the full-length product, resulting from incomplete coupling at one or more steps.[13][14]
-
Longmers (n+x): Sequences longer than the full-length product.
-
Failure sequences with terminal modifications: Such as those carrying a 3'-terminal phosphate or phosphorothioate monoester.[13][14]
-
Products of incomplete sulfurization (PS/PO): Where a phosphodiester linkage is present instead of the intended phosphorothioate linkage.[15]
-
Adducts: Covalent modifications of the oligonucleotide with small molecules used in the synthesis, such as acrylonitrile or isobutyryl groups.[13][14]
-
Depurination/Deamination products: Loss of a purine base or conversion of a nucleobase, which can be induced by acidic or basic conditions during synthesis and purification.[13]
Q8: What is the role of the ion-pairing reagent in IP-RPLC of oligonucleotides?
A8: The ion-pairing reagent, typically a positively charged alkylamine, plays a crucial role in the retention of negatively charged oligonucleotides on a reversed-phase column. It forms a neutral, hydrophobic complex with the phosphate backbone of the oligonucleotide, allowing it to interact with and be retained by the hydrophobic stationary phase. The hydrophobicity and concentration of the ion-pairing reagent directly influence the retention and selectivity of the separation.[1][2]
Q9: When should I choose Hydrophilic Interaction Chromatography (HILIC) over IP-RPLC for my analysis?
A9: HILIC offers several advantages and can be a valuable alternative or complementary technique to IP-RPLC in the following scenarios:
-
MS Compatibility: HILIC mobile phases are generally more compatible with mass spectrometry as they do not require strong ion-pairing reagents like HFIP, which can cause ion suppression.[16]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism based on the polarity of the analytes, which can be beneficial for resolving impurities that co-elute in IP-RPLC.[16]
-
Separation of Diastereomers: HILIC has shown particular promise for the separation of oligonucleotide diastereomers.[16]
-
Avoiding Dedicated Instruments: The use of alkylamine ion-pair reagents in IP-RPLC often necessitates a dedicated LC system to avoid contamination of other analyses. HILIC avoids this requirement.[17]
Q10: How can I minimize the formation of metal adducts in my LC-MS analysis?
A10: Metal adducts (e.g., sodium, potassium) in the mass spectrum can complicate data interpretation and reduce the signal intensity of the target analyte. To minimize their formation:
-
Use high-purity solvents and reagents for mobile phase preparation.
-
Implement a short, low-pH reconditioning step in your LC method to effectively displace trace metal salts from the fluidic path.[18]
-
Consider using plastic instead of glass solvent bottles, as glass can be a source of sodium ions.[19]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC-MS for Phosphorothioate Oligonucleotide Impurity Profiling
This protocol provides a general framework for the analysis of phosphorothioate oligonucleotide impurities using IP-RPLC coupled with mass spectrometry. Optimization will be required based on the specific oligonucleotide and impurity profile.
| Parameter | Recommendation |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S |
| Mobile Phase A | 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water |
| Mobile Phase B | 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 Acetonitrile:Methanol |
| Gradient | Optimized for the specific oligonucleotide, typically a linear gradient from a low to a high percentage of Mobile Phase B. A shallow gradient is often beneficial for resolving closely eluting impurities. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 60 °C (can be optimized between 40-80 °C) |
| Detection | UV at 260 nm and Mass Spectrometry (Negative Ion Mode) |
| MS Parameters | Optimize spray voltage, gas flow, and capillary position for sensitive oligonucleotide detection.[20] |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS for Phosphorothioate Oligonucleotide Impurity Profiling
This protocol outlines a starting point for developing a HILIC-MS method for the analysis of phosphorothioate oligonucleotide impurities.
| Parameter | Recommendation |
| Column | Amide-based HILIC, e.g., Waters ACQUITY Premier BEH Amide, YMC-Accura Triart Diol-HILIC (bioinert hardware recommended)[21] |
| Mobile Phase A | 10-50 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH can be optimized, e.g., pH 6.8) |
| Mobile Phase B | 10-50 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH can be optimized, e.g., pH 6.8) |
| Gradient | A linear gradient decreasing the percentage of Mobile Phase A. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 50 °C (can be optimized) |
| Detection | UV at 260 nm and Mass Spectrometry (Negative Ion Mode) |
| Sample Solvent | The organic solvent ratio in the sample should be the same or higher than the initial gradient composition to avoid peak distortion.[21] |
Quantitative Data Summary
Table 1: Effect of Ion-Pairing Reagent on n/n-1 Resolution in IP-RPLC
| Ion-Pairing Amine | Hydrophobicity | n/n-1 Resolution | Diastereomer Separation |
| Triethylamine (TEA) | Low | Moderate | Can be pronounced |
| Tributylamine (TBA) | Moderate | Good | Suppressed |
| Hexylamine (HA) | High | Excellent | Suppressed |
Data synthesized from multiple sources indicating general trends.[1][2][4]
Table 2: Influence of Mobile Phase pH in HILIC on Oligonucleotide Retention
| Mobile Phase pH | Retention | Peak Shape |
| Acidic (e.g., 3.6) | Strongest | Potential for peak tailing/adsorption |
| Neutral (e.g., 6.5) | Good | Often optimal |
| Basic (e.g., 9.5) | Weakest | May have reduced resolution |
Based on general observations in HILIC of oligonucleotides.[21]
Visualizations
Caption: General experimental workflow for oligonucleotide impurity analysis.
Caption: A logical flow for troubleshooting poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 20. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographytoday.com [chromatographytoday.com]
Overcoming peak broadening in phosphorothioate oligonucleotide analysis
Welcome to the technical support center for phosphorothioate (PS) oligonucleotide analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly peak broadening, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do my phosphorothioate oligonucleotide peaks look broad and often split compared to standard phosphodiester oligonucleotides?
A: This is a common and expected characteristic of phosphorothioate oligonucleotides. The peak broadening is primarily caused by the partial separation of a large number of diastereomers.[1][2] Here's a breakdown of the cause:
-
Creation of Chirality: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone creates a chiral center at the phosphorus atom.[1][3]
-
Formation of Diastereomers: For an oligonucleotide with 'n' phosphorothioate linkages, there are 2ⁿ possible diastereomers.[3] A typical therapeutic oligonucleotide with 19 PS linkages can have over 500,000 diastereomers.[4]
-
Chromatographic Separation: These diastereomers have slightly different physicochemical properties, leading to subtly different elution times during chromatography.[1] When these numerous isomers are not fully resolved, they co-elute, resulting in a broad, often featureless peak instead of a sharp, single peak.[4][5]
Q2: How can I reduce peak broadening? My main goal is to quantify the full-length product, not resolve individual diastereomers.
A: To obtain sharper peaks for accurate quantification of the main product and its closely related impurities (like n-1 shortmers), the goal is to suppress the separation of diastereomers, making them elute as a single, cohesive peak. The two most effective strategies are adjusting the column temperature and optimizing the ion-pairing reagent in your mobile phase.
-
Increase Column Temperature: Elevating the column temperature is a highly effective method for reducing peak width.[6] Higher temperatures (e.g., 60-90°C) suppress the diastereomeric separation, causing the various isomers to co-elute more closely and resulting in narrower, sharper peaks.[5][7] This also typically improves the resolution between the main oligonucleotide (n) and its shorter impurities (n-1).[7]
-
Optimize the Ion-Pairing (IP) Reagent: The choice of IP reagent significantly impacts diastereomer separation.[3][8]
-
Use "Stronger" IP Reagents: More hydrophobic, "stronger" IP agents with longer alkyl chains (e.g., tributylamine, dibutylamine) are very effective at suppressing diastereomer resolution.[9]
-
Avoid "Weaker" IP Reagents: "Weak" IP agents like triethylammonium acetate (TEAA) tend to increase the separation of diastereomers, which can be useful for characterization but is counterproductive when sharp peaks are the goal.[3]
-
Q3: What is the effect of temperature on retention time and peak shape?
A: Increasing the column temperature generally leads to shorter retention times and narrower peak widths.[6] This is because higher temperatures can decrease diastereomer separation and improve mass transfer kinetics.[6] An optimal temperature is often chosen to achieve the best resolution between the full-length product and its key impurities.[6]
Table 1: Effect of Column Temperature on PS Oligonucleotide Separation in IP-HILIC
| Temperature (°C) | Observation | Benefit |
|---|---|---|
| Low (e.g., 20°C) | Broader peaks, longer retention times | May allow for partial diastereomer separation if desired. |
| High (e.g., 80°C) | Narrower peaks, shorter retention times[6] | Suppresses diastereomer separation, improving resolution of n vs n-1 mers.[6][7] |
Q4: Which ion-pairing system is best for achieving sharp peaks for a fully phosphorothioated oligonucleotide?
A: For achieving sharp peaks by collapsing the diastereomer separation, a system with a hydrophobic alkylamine is recommended. Ion-pairing systems using tributylamine (TBA) or dibutylamine (DBA) are generally more successful at suppressing diastereomeric resolution compared to the more traditional triethylamine (TEA).[8] A combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is also a widely used, MS-compatible system that provides good peak shape for phosphorothioate oligonucleotides.
Table 2: Comparison of Common Ion-Pairing Reagents for PS Oligonucleotide Analysis
| Ion-Pairing Reagent | Typical Concentration | Effect on Diastereomer Separation | Recommended Use Case |
|---|---|---|---|
| Triethylammonium Acetate (TEAA) | 15 mM - 100 mM | Increases Separation: Tends to resolve diastereomers, causing broader peaks.[3] | Characterizing diastereomeric profiles of short oligonucleotides. |
| Tributylamine (TBA) / Dibutylamine (DBA) | 5 mM - 15 mM | Suppresses Separation: Reduces diastereomer resolution, leading to sharper peaks.[9] | Routine purity analysis and quantification of full-length product. |
| Triethylamine/HFIP | 15 mM TEA / 400 mM HFIP | Suppresses Separation: Provides sharp peaks and is volatile, making it ideal for LC-MS. | High-performance analysis, especially when coupled with mass spectrometry. |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving peak broadening issues.
Problem: My main peak is broad and poorly defined.
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for Purity Analysis of PS Oligonucleotides
This protocol outlines a starting point for developing a robust analytical method aimed at achieving sharp peaks for phosphorothioate oligonucleotides.
-
Instrumentation:
-
An HPLC or UPLC system equipped with a UV detector and a column oven.
-
-
Column:
-
Use a column suitable for oligonucleotide analysis, such as a C18 or Phenyl-based column with a particle size of 1.7-2.6 µm. A common dimension is 2.1 x 50 mm.[3]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer using a "strong" ion-pairing agent. For example: 15 mM Tributylamine (TBA) and 15 mM Acetic Acid (AA) in high-purity water. For LC-MS compatibility, a common alternative is 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Prepare the same buffer in an organic solvent, typically acetonitrile or methanol. For example: 15 mM TBA and 15 mM AA in 50:50 Acetonitrile:Water.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Set to an elevated temperature, starting at 60°C . This can be optimized up to 90°C.[7]
-
UV Detection: 260 nm.
-
Injection Volume: 1-10 µL (corresponding to ~50-100 pmol of oligonucleotide).
-
Gradient: Develop a linear gradient that allows for the separation of the full-length product from its impurities. A shallow gradient is often required.
-
Example Gradient: Start at a low percentage of Mobile Phase B (e.g., 20-30%) and increase linearly over 15-20 minutes to a higher percentage (e.g., 40-50%).
-
-
-
Method Optimization:
-
If peak broadening persists, systematically increase the column temperature in increments of 5-10°C.
-
Adjust the concentration of the ion-pairing reagent. Lowering the concentration of a "weak" IP agent or slightly increasing the concentration of a "strong" IP agent can modulate the separation.
-
Optimize the gradient slope; a shallower gradient can sometimes improve resolution between the main peak and impurities, but may not narrow the main peak itself.
-
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Anion Exchange Chromatography Optimization for Phosphorothioate Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anion exchange (AEX) chromatography for the purification of phosphorothioate (PS) oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the AEX purification of PS-oligonucleotides.
Question: Why are my phosphorothioate oligonucleotide peaks broad in anion exchange chromatography?
Answer:
Broad peaks during the purification of phosphorothioate (PS) oligonucleotides are a common challenge and can be attributed to several factors:
-
Increased Hydrophobicity: The substitution of a non-bridging oxygen with sulfur in the phosphate backbone increases the hydrophobicity of the oligonucleotide.[1][2] This can lead to secondary hydrophobic interactions with the stationary phase, causing peak broadening.
-
Presence of Stereoisomers: The phosphorus atom in each phosphorothioate linkage is a chiral center, leading to the formation of 2^n diastereomers, where 'n' is the number of PS linkages. These diastereomers have slightly different conformations and interactions with the stationary phase, resulting in broadened or split peaks.
-
Complex Formation: PS-oligonucleotides can form complexes with themselves or with synthesis byproducts, which can lead to poor peak shape.[1][2]
To address this, the use of chaotropic agents is recommended to disrupt these hydrophobic interactions and complex formations.[1][2]
Question: How can I improve the peak shape and resolution of my phosphorothioate oligonucleotide purification?
Answer:
Improving peak shape and resolution for PS-oligonucleotides in AEX chromatography often involves the use of chaotropic agents and optimization of several chromatographic parameters.[1][2] These agents disrupt hydrophobic interactions and reduce complex formation.[1][2]
Key Optimization Parameters:
-
Higher pH: Increasing the pH of the mobile phase (e.g., to pH 12 with 10 mM NaOH) can help to deprotonate the oligonucleotide fully and reduce secondary interactions, leading to sharper peaks.[1][3] However, it's crucial to consider the stability of your oligonucleotide at high pH, especially for RNA-based molecules.[3][4]
-
Organic Modifiers: The addition of an organic solvent, such as acetonitrile (ACN), to the mobile phase can effectively reduce hydrophobic interactions between the PS-oligonucleotide and the stationary phase.[1][4]
-
Chaotropic Salts: Using salts with greater chaotropic properties in the eluent, such as sodium bromide (NaBr) or sodium perchlorate (NaClO4), can improve peak shape compared to sodium chloride (NaCl).[1]
-
Elevated Temperature: Increasing the column temperature can enhance mass transfer and disrupt secondary structures and aggregates, leading to narrower peaks and improved resolution.[4][5]
The following workflow illustrates the general approach to optimizing AEX for PS-oligonucleotide purification:
Question: What are the common impurities I should expect in my crude phosphorothioate oligonucleotide sample?
Answer:
Crude synthetic oligonucleotide samples, including those with phosphorothioate modifications, typically contain a variety of impurities. The most common are:
-
Shortmers (n-x): Sequences that are shorter than the full-length product (FLP). These arise from incomplete coupling during solid-phase synthesis.[6]
-
Longmers (n+x): Sequences that are longer than the FLP, which can result from branching during synthesis.[6]
-
Incomplete Thiolation: Species where one or more of the intended phosphorothioate linkages remain as a phosphodiester (P=O) linkage.[7]
-
Base Loss: Depurination or depyrimidination can lead to abasic sites.[6]
-
Failed Sequences: A general term for various truncated and modified oligonucleotides that are not the full-length product.[8]
-
Uncharged Synthesis Byproducts: These can sometimes form complexes with the oligonucleotides.[3][9]
Anion exchange chromatography is effective at separating based on charge, which is proportional to the length of the oligonucleotide, making it a suitable technique for removing many of these impurities.[8][10]
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle of anion exchange chromatography for oligonucleotide purification?
Answer:
Anion exchange chromatography (AEX) separates molecules based on their net negative charge.[10] Oligonucleotides are negatively charged due to the phosphate groups in their backbone.[8][10] In AEX, the stationary phase consists of a solid support functionalized with positively charged groups.[8] The negatively charged oligonucleotides bind to this stationary phase.[8] Elution is achieved by increasing the salt concentration of the mobile phase, which introduces competing anions that displace the oligonucleotides from the stationary phase.[10][11] Longer oligonucleotides have a greater number of phosphate groups and thus a higher negative charge, leading to stronger binding and later elution.[8]
Question: Why is anion exchange chromatography often preferred for large-scale purification of phosphorothioate oligonucleotides?
Answer:
Anion exchange chromatography is often the preferred method for large-scale purification of oligonucleotides for several reasons:
-
Cost-Effective Buffers: AEX utilizes common, inexpensive buffers such as Tris or phosphate and salts like NaCl, which is economically advantageous at large scales compared to the volatile and more expensive buffers used in ion-pair reversed-phase (IP-RP) chromatography.[4][7]
-
Scalability: The principles of AEX are readily scalable from analytical to preparative and process scales.[3][7]
-
High Loading Capacity: AEX resins generally offer high binding capacity for oligonucleotides.[3]
-
Robustness: The stationary phases are often stable to harsh cleaning and regeneration conditions, allowing for multiple uses.[3]
Question: How does temperature affect the separation of phosphorothioate oligonucleotides?
Answer:
Elevated temperature is a powerful tool for optimizing the AEX purification of oligonucleotides.[5] Increasing the column temperature, for instance from 25°C to 60°C or even 80°C, can lead to:
-
Narrower Peaks: Higher temperatures reduce viscosity and improve mass transfer, resulting in sharper peaks.[5]
-
Improved Resolution: By disrupting secondary structures and intermolecular aggregates, elevated temperatures can significantly enhance the separation between the target oligonucleotide and its impurities.[4][5]
It is important to note that a combination of high temperature and high pH may lead to degradation of the oligonucleotide, so this should be monitored.[4][10]
Experimental Protocols
Protocol 1: General Anion Exchange Chromatography for Phosphorothioate Oligonucleotide Purification
This protocol provides a starting point for the purification of a 20-mer phosphorothioate DNA oligonucleotide.
Materials:
-
Column: Strong anion exchange (SAX) column (e.g., Agilent PL-SAX, WorkBeads 40Q).
-
Mobile Phase A (Binding Buffer): 10 mM NaOH, pH 12.
-
Mobile Phase B (Elution Buffer): 10 mM NaOH, 2 M NaCl, pH 12.
-
Sample: Crude phosphorothioate oligonucleotide dissolved in Mobile Phase A.
Instrumentation:
-
HPLC or FPLC system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude oligonucleotide sample onto the column.
-
Washing: Wash the column with 100% Mobile Phase A to remove any unbound impurities.
-
Elution: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be from 0% to 100% Mobile Phase B over 20-30 column volumes.
-
Detection: Monitor the elution profile at 260 nm. For phosphorothioates, monitoring at 295 nm can also be beneficial to reduce the signal for more accurate fraction collection.[3][9]
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical AEX or IP-RP HPLC, mass spectrometry).
-
Desalting: Pool the fractions containing the pure product and desalt using a suitable method like size exclusion chromatography.[8]
Protocol 2: Screening for Optimal Elution Conditions
This protocol describes a method for screening different chaotropic conditions to optimize the purification.
Materials:
-
Column: Strong anion exchange column.
-
Buffers:
-
Buffer System 1 (Reference): 20 mM Tris, pH 8 with 1.5 M NaCl as the eluent.
-
Buffer System 2 (High pH): 10 mM NaOH, pH 12 with 2 M NaCl as the eluent.
-
Buffer System 3 (Organic Modifier): 10 mM NaOH, 10-20% Acetonitrile, pH 12 with 2 M NaCl as the eluent.
-
Buffer System 4 (Chaotropic Salt): 10 mM NaOH, pH 12 with 2 M NaBr or NaClO4 as the eluent.
-
-
Sample: Crude phosphorothioate oligonucleotide.
Procedure:
-
For each buffer system, perform a purification run as described in Protocol 1.
-
Maintain a consistent sample load and gradient slope for all runs to allow for direct comparison.
-
Evaluate the chromatograms for each condition, focusing on peak width, resolution between the main peak and impurities, and overall peak shape.
-
Analyze the yield and purity of the collected fractions for each condition.
-
Select the buffer system that provides the best combination of purity, yield, and peak shape for further optimization.
Data Presentation
Table 1: Effect of Acetonitrile (ACN) Concentration on Peak Width and Yield of a 20 nt PS-Oligonucleotide
| ACN Concentration (%) | Peak Width at 1/2 Height (mL) | Yield (%) |
| 0 | ~2.8 | ~75 |
| 10 | ~2.0 | ~85 |
| 15 | ~1.8 | ~90 |
| 20 | ~1.5 | ~92 |
Data synthesized from trends described in the literature.[12]
Table 2: Comparison of Different Elution Salts for PS-Oligonucleotide Purification
| Elution Salt | Chaotropic Effect | Observed Peak Shape |
| NaCl | Low | Broader Peaks |
| NaBr | Medium | Sharper Peaks than NaCl |
| NaClO4 | High | Sharpest Peaks |
Data based on general principles outlined in the literature.[1]
References
- 1. bio-works.com [bio-works.com]
- 2. bio-works.com [bio-works.com]
- 3. bio-works.com [bio-works.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. bio-works.com [bio-works.com]
- 9. bio-works.com [bio-works.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphorothioate Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize oxidation during phosphorothioate (PS) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphodiester (PO) bond formation (oxidation) during phosphorothioate (PS) synthesis?
A1: The formation of undesired phosphodiester (PO) linkages during phosphorothioate (PS) synthesis is a common issue that can arise from several factors:
-
Incomplete Sulfurization: The phosphite triester intermediate is unstable and if not fully converted to a phosphorothioate triester, it can be oxidized to the more stable phosphate triester in subsequent steps.[1][2]
-
Peroxides in Solvents: Tetrahydrofuran (THF), a common solvent for the capping reagent, can contain peroxides that actively oxidize the phosphite triester intermediate to a phosphodiester.[3][4]
-
Presence of Water: Residual water in reagents, particularly in the sulfurizing agent solution, can contribute to the oxidation of the phosphite linkage, leading to a higher PO/PS ratio.[5][6]
-
Oxidizing Contaminants: The sulfurizing reagents themselves or their byproducts can sometimes possess oxidizing capabilities, leading to unwanted PO formation.[7]
-
Harsh Deprotection Conditions: Certain deprotection conditions, especially those required for specific nucleobases like guanosine, can inadvertently cause the conversion of PS to PO linkages.[3]
Q2: How does the choice of sulfurizing reagent impact the level of oxidation?
A2: The selection of a sulfurizing reagent is critical in minimizing oxidation. Different reagents exhibit varying levels of efficiency, stability, and side reactions. For instance, 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) is known to result in a very low percentage of oxidation (<2% for a 20-mer oligodeoxynucleotide phosphorothioate) because it does not contain an oxygen atom.[5] Reagents like 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) are also highly efficient but may have limited long-term stability on the synthesizer.[1] The choice of reagent should be based on the specific requirements of the synthesis, including the scale, sequence, and desired purity of the final product.
Q3: Can the capping step contribute to oxidation?
A3: Yes, the capping step can indirectly and directly contribute to oxidation. Incomplete capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences.[8] More directly, the solvent used for the capping reagents, typically THF, is a primary source of peroxide contaminants which are known to oxidize the phosphite triester to a phosphodiester linkage.[3][4]
Q4: Are there any post-synthesis procedures that can lead to oxidation?
A4: Yes, post-synthesis processing, particularly the deprotection step, can introduce oxidation. The conditions used to remove protecting groups from the nucleobases and the phosphate backbone can sometimes be harsh enough to cause desulfurization, converting a phosphorothioate linkage back to a phosphodiester.[3][9] The presence of oxidizing agents during workup or purification can also lead to unwanted oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during phosphorothioate synthesis, leading to increased oxidation.
| Issue | Potential Cause | Recommended Solution |
| High levels of PO linkages detected by Mass Spectrometry or 31P NMR. | 1. Inefficient Sulfurization: The sulfurization time may be too short, or the reagent concentration may be too low.[1] | 1a. Increase the sulfurization time. For example, with 0.05M DDTT for RNA synthesis, a time of 360 seconds has been shown to yield high coupling efficiencies.[1] 1b. Increase the concentration of the sulfurizing reagent. For difficult-to-sulfurize sequences, a higher concentration of DDTT (e.g., 0.1 M) may be necessary.[5] |
| 2. Peroxide Contamination in THF: THF used for the capping solution is a known source of peroxides.[4] | 2a. Use fresh, high-purity THF. 2b. Add an antioxidant such as butylated hydroxytoluene (BHT) to the THF to quench peroxides.[4] 2c. Consider replacing THF with an alternative solvent like acetonitrile (MeCN) for the capping step.[4] | |
| 3. Water in Reagents: Moisture in the sulfurizing reagent solution or other reagents can promote oxidation.[5] | 3. Use anhydrous solvents for preparing all reagent solutions, especially the sulfurizing reagent.[5] A second capping step after oxidation can also help to dry the support.[2][6] | |
| Sequence-dependent variability in oxidation levels. | Steric Hindrance: Certain sequences, particularly those with stretches of purines, can be more difficult to sulfurize due to steric hindrance.[5] | Increase the sulfurization contact time and/or the concentration of the sulfurizing reagent for these specific sequences.[5] |
| Loss of sulfur during deprotection. | Harsh Deprotection Conditions: The conditions required for removing certain protecting groups can lead to desulfurization.[3] | Add a scavenger, such as 2-mercaptoethanol, to the deprotection solution (e.g., concentrated aqueous ammonia) to suppress sulfur loss.[3] |
| Gradual increase in PO content over multiple syntheses. | Degradation of Sulfurizing Reagent: Some sulfurizing reagents have limited stability in solution on the synthesizer over time.[1] | Prepare fresh sulfurizing reagent solution more frequently or switch to a more stable reagent like DDTT, which is reported to be stable in solution for over 6 months.[5] |
Data Summary
The following tables summarize key quantitative data from experimental studies on phosphorothioate synthesis.
Table 1: Comparison of Sulfurizing Reagents and Coupling Efficiencies for RNA Synthesis
| Sequence | Sulfurizing Reagent | Concentration (M) | Time (s) | Monomer | Coupling Efficiency (%) |
| 5'-CUG GAC UUC CAG AAG ATT-3' | Iodine Oxidation | - | 30 | TBDMS-RNA | 96.3 |
| 5'-CUG GAC UUC CAG AAG ATT-3' | 0.05M DDTT | 0.05 | 360 | TBDMS-RNA | 99.1 |
| 5'-CUG GAC UUC CAG AAG ATT-3' | Beaucage Reagent | - | 360 | TBDMS-RNA | 98.2 |
| Data adapted from Glen Report 18-1 Supplement.[1] |
Table 2: Recommended Conditions for DDTT Sulfurizing Reagent
| Oligonucleotide Type | DDTT Concentration (M) | Recommended Contact Time | Expected Outcome |
| DNA (small scale) | 0.02 - 0.1 | 30 s - 2.5 min | < 2% oxidation for a 20-mer |
| RNA (full-length) | 0.05 | 4 min | >90% yield of full-PS 20-mer |
| RNA (purine-rich) | 0.1 | > 4 min (extended time) | High degree of sulfurization |
| Data adapted from AM Chemicals.[5] |
Experimental Protocols & Methodologies
Protocol 1: Standard Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in each cycle of solid-phase synthesis.
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.[10]
-
Coupling: The next phosphoramidite monomer, activated by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole, is added.[11] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are blocked (capped) to prevent the formation of deletion mutations in subsequent cycles.[2][8] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.
-
Sulfurization: The unstable phosphite triester linkage is converted to a stable phosphorothioate triester. This is accomplished by introducing a sulfur-transfer reagent, such as DDTT or Beaucage reagent, in an appropriate solvent like acetonitrile.[1][5] This step replaces the standard oxidation step which uses iodine and water to create a phosphodiester bond.
Protocol 2: Minimizing Oxidation from THF Peroxides
This protocol provides two approaches to mitigate the oxidative effects of peroxides in THF used during the capping step.
-
Method A: Use of Antioxidant-Stabilized THF
-
Prepare the capping solution using THF that contains an antioxidant, such as butylated hydroxytoluene (BHT), at a concentration sufficient to quench peroxides.
-
Proceed with the standard capping step as described in Protocol 1. The antioxidant will suppress the oxidation of the phosphite triester by any peroxides present in the THF.[4]
-
-
Method B: Substitution of THF with Acetonitrile (MeCN)
-
Prepare the capping reagents using anhydrous acetonitrile (MeCN) as the solvent instead of THF.
-
Perform the capping step as usual. MeCN is less prone to peroxide formation than THF, thereby reducing the risk of unwanted oxidation of the phosphite triester.[4]
-
Visualizations
Caption: The four-step cycle of solid-phase phosphorothioate oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03592E [pubs.rsc.org]
- 5. amchemicals.com [amchemicals.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. organica1.org [organica1.org]
- 8. idtdna.com [idtdna.com]
- 9. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. CA2561741C - Processes and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]
Troubleshooting O,O,O-Tributyl phosphorothioate degradation in samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O,O,O-Tributyl phosphorothioate.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows signs of degradation. What are the likely causes?
A1: Degradation of this compound in your samples is likely due to one or more of the following factors:
-
Hydrolysis: The phosphorothioate ester bond is susceptible to cleavage in the presence of water, especially at non-neutral pH and elevated temperatures. This can lead to the formation of dibutyl phosphate and butanol.
-
Oxidation: The sulfur atom in the phosphorothioate group is prone to oxidation, which can convert it to a phosphate group. This process can be accelerated by the presence of oxidizing agents or exposure to air over time.
-
Incompatible Solvents or Reagents: The use of strong acids, bases, or oxidizing agents in your sample preparation can lead to rapid degradation.
-
Improper Storage: High temperatures and exposure to light can accelerate degradation.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products you might encounter are:
-
Tributyl phosphate: Formed via oxidation of the phosphorothioate.
-
Dibutyl phosphate and Monobutyl phosphate: Formed through the hydrolysis of the ester bonds.
-
Butanol: A common byproduct of hydrolysis.
Q3: I am observing unexpected peaks in my chromatogram. How can I confirm if they are degradation products?
A3: To identify unknown peaks, you can use the following strategies:
-
Mass Spectrometry (MS): Couple your liquid or gas chromatography system to a mass spectrometer to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of degradation products.
-
Reference Standards: If available, inject standards of potential degradation products (e.g., tributyl phosphate, dibutyl phosphate) to compare retention times.
-
Forced Degradation Study: Intentionally degrade a sample of this compound under harsh conditions (e.g., high temperature, extreme pH, or in the presence of an oxidizing agent like hydrogen peroxide). Analyze the resulting mixture to see if the peaks match the unknown peaks in your experimental samples.
Q4: What are the optimal storage conditions for this compound and its solutions to minimize degradation?
A4: To ensure the stability of your samples, follow these storage guidelines:
-
Pure Compound: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
-
Solutions: If possible, prepare solutions fresh. If storage is necessary, use a non-reactive, anhydrous solvent and store at low temperatures (e.g., -20°C or -80°C). Avoid aqueous solutions for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation during preparation or analysis. | - Ensure all solvents are anhydrous and of high purity.- Minimize sample exposure to high temperatures and light.- Use a buffered mobile phase if performing liquid chromatography. |
| Multiple unexpected peaks in chromatogram | Contamination or degradation. | - Analyze a solvent blank to rule out solvent contamination.- Use mass spectrometry to identify the unknown peaks.- Review sample handling and storage procedures to minimize degradation. |
| Inconsistent analytical results | Sample instability or non-reproducible sample preparation. | - Prepare and analyze samples immediately after preparation.- Ensure accurate and consistent pipetting and dilutions.- Use an internal standard to correct for variations. |
Experimental Protocols
General Protocol for Analysis by Gas Chromatography (GC)
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve a known mass of the sample in a suitable volatile solvent (e.g., diethyl ether, ethyl acetate).
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, DB-17ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: A flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (MS).
-
-
Analysis:
-
Inject a 1 µL aliquot of the prepared sample.
-
Quantify using an external or internal standard calibration curve.
-
General Protocol for Analysis by Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC)
This method is adapted from protocols for phosphorothioate oligonucleotides and may be suitable for this compound.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 10 mM tributylammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV detector at an appropriate wavelength or a mass spectrometer.
-
-
Analysis:
-
Inject the sample and monitor the elution profile.
-
Quantify using a calibration curve.
-
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Technical Support Center: Method Development for Complex Phosphorothioate Oligonucleotide Analysis
Welcome to the technical support center for the analysis of complex phosphorothioate (PS) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of phosphorothioate oligonucleotides more challenging than that of natural phosphodiester oligonucleotides?
A1: The analysis of phosphorothioate oligonucleotides is more complex primarily due to the introduction of a chiral center at the phosphorus atom when a non-bridging oxygen is replaced by sulfur. This results in the formation of numerous diastereomers (2^n, where 'n' is the number of phosphorothioate linkages). These diastereomers have very similar physicochemical properties, which often leads to peak broadening or splitting in chromatographic separations, complicating data analysis and purification.[1][2]
Q2: What are the most common analytical techniques for characterizing phosphorothioate oligonucleotides?
A2: The most widely used techniques are Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) coupled with UV detection and/or Mass Spectrometry (MS).[3] Anion-Exchange Chromatography (AEX) and Capillary Gel Electrophoresis (CGE) are also employed, often as orthogonal methods to provide a comprehensive characterization of the oligonucleotide and its impurities.[3][4]
Q3: What are typical impurities found in synthetic phosphorothioate oligonucleotides?
A3: Common impurities include:
-
n-1 and n+1 sequences: Oligonucleotides that are one nucleotide shorter or longer than the full-length product (FLP).
-
Phosphodiester (PO) linkages: Resulting from incomplete sulfurization during synthesis.
-
Truncated sequences: Shorter fragments of the oligonucleotide.
-
Depurination products: Loss of a purine base (A or G).
-
Adducts: Modifications from reagents used during synthesis, such as cyanoethyl groups.[1]
Q4: How can I improve the resolution of my phosphorothioate oligonucleotide separation in IP-RP-LC?
A4: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: The choice and concentration of the ion-pairing agent (e.g., triethylamine, diisopropylethylamine) and the acidic modifier (e.g., hexafluoroisopropanol) are critical.[3][5]
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting species.
-
Column Temperature: Increasing the column temperature can sometimes reduce peak broadening by minimizing diastereomer separation.[6]
-
Column Chemistry: C18 columns are common, but other stationary phases can offer different selectivities.
Troubleshooting Guides
Issue 1: Broad or Split Peaks in IP-RP-LC
Q: My main peak for the phosphorothioate oligonucleotide is very broad or split. What could be the cause and how can I fix it?
A: This is a classic issue when analyzing phosphorothioate oligonucleotides and is often due to the partial separation of diastereomers.[1][2]
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the temperature (e.g., to 60-70°C) can sometimes help to average out the interactions of the diastereomers with the stationary phase, resulting in a sharper peak.[6]
-
Optimize Ion-Pairing Reagent: The choice and concentration of the ion-pairing amine can influence diastereomer separation. Using more hydrophobic or bulkier amines can sometimes suppress this separation.[7]
-
Adjust Mobile Phase Modifier: The concentration of hexafluoroisopropanol (HFIP) can impact peak shape. Systematically varying the HFIP concentration may improve peak symmetry.
-
Confirm with Mass Spectrometry: Use MS to confirm that the broad peak corresponds to the mass of your target oligonucleotide, ensuring it is not due to co-eluting impurities.[1]
Issue 2: Low Sensitivity in LC-MS Analysis
Q: I am experiencing low signal intensity for my phosphorothioate oligonucleotide in my LC-MS analysis. What are the possible reasons and solutions?
A: Low sensitivity in LC-MS of oligonucleotides is a common problem that can be addressed by optimizing both chromatographic and mass spectrometric conditions.
Troubleshooting Steps:
-
Optimize Ion-Pairing Reagent and Concentration: High concentrations of ion-pairing reagents can cause ion suppression in the MS source. Reducing the concentration of triethylamine (TEA) or diisopropylethylamine (DIPEA) and HFIP may significantly enhance the signal. For example, using 25mM HFIP and 15mM DIEA has been shown to increase signal intensity.[3]
-
Check Mobile Phase Organic Solvent: The choice of organic solvent can impact ionization efficiency. Ethanol has been reported to improve signal intensity compared to acetonitrile or methanol for some oligonucleotides.[3]
-
Optimize MS Parameters: Ensure that the mass spectrometer is properly tuned for negative ion mode and the specific m/z range of your oligonucleotide. Pay attention to the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Improve Sample Preparation: Inefficient sample cleanup can lead to matrix effects and ion suppression. Ensure your solid-phase extraction (SPE) protocol is optimized for recovery and removal of interfering substances.[8][9]
Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)
Q: My recovery of phosphorothioate oligonucleotides after SPE is low and inconsistent. How can I improve this?
A: Low and variable recovery from SPE is often related to the extraction protocol and the interaction of the oligonucleotide with the sorbent.
Troubleshooting Steps:
-
Select the Appropriate SPE Sorbent: Weak anion exchange (WAX) and reversed-phase (e.g., C18) sorbents are commonly used. The choice depends on the specific oligonucleotide and the sample matrix.
-
Optimize Wash and Elution Buffers: Ensure the wash steps are sufficient to remove matrix components without prematurely eluting the oligonucleotide. The elution buffer must be strong enough to desorb the oligonucleotide from the sorbent. For WAX-SPE, a high pH and/or high salt concentration in the elution buffer is often required.
-
Control Flow Rate: A consistent and slow flow rate during sample loading, washing, and elution is crucial for optimal binding and recovery.
-
Avoid Evaporation to Complete Dryness: When concentrating the eluate, evaporating the sample to complete dryness can sometimes lead to sample loss. Evaporating to near dryness and reconstituting in an appropriate solvent is often a better approach.
Data Presentation
Table 1: Impact of Mobile Phase Composition on LC-MS Signal Intensity of a Phosphorothioate Oligonucleotide
| Ion-Pairing Reagent (Amine) | Acidic Modifier (HFIP) | Organic Solvent | Relative Signal Intensity |
| 15mM DIEA | 25mM | Ethanol | ~100x |
| 15mM DIEA | 25mM | Acetonitrile | ~50x |
| 15mM DIEA | 25mM | Methanol | ~25x |
| Commonly Used Conditions | Commonly Used Conditions | Acetonitrile/Methanol | 1x |
Data synthesized from qualitative and quantitative findings in the literature, demonstrating relative improvements.[3]
Table 2: Recovery of a Phosphorothioate Oligonucleotide using an Optimized Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) Method
| Analyte Concentration | Recovery Rate (%) |
| Low QC (e.g., 30 ng/mL) | 60-70% |
| Medium QC (e.g., 500 ng/mL) | 70-80% |
| High QC (e.g., 800 ng/mL) | 75-85% |
This table summarizes typical recovery rates that can be achieved with an optimized one-step WAX-SPE protocol.[8][9]
Table 3: Typical Starting Parameters for IP-RP-LC/MS of Phosphorothioate Oligonucleotides
| Parameter | Setting |
| LC Column | C18, 1.7-2.6 µm, 2.1 x 50-150 mm |
| Mobile Phase A | 5-15 mM Amine (e.g., TEA, DIPEA) and 100-400 mM HFIP in Water |
| Mobile Phase B | 5-15 mM Amine (e.g., TEA, DIPEA) and 100-400 mM HFIP in Acetonitrile or Methanol |
| Column Temperature | 50-70 °C |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Optimized for specific oligonucleotide length and modifications |
| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5-3.5 kV |
| Cone Voltage | 30-60 V |
| Desolvation Temperature | 350-500 °C |
Experimental Protocols
Protocol 1: Sample Preparation using Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of phosphorothioate oligonucleotides from plasma.
-
Prepare Buffers:
-
Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5
-
Wash Buffer: 50% Acetonitrile in Equilibration Buffer
-
Elution Buffer: 100 mM Ammonium Bicarbonate, 1 mM TCEP, pH 9.5 in 40% Acetonitrile and 10% THF
-
-
Condition SPE Plate: Condition the WAX SPE plate wells with 1 mL of methanol followed by 1 mL of Equilibration Buffer.
-
Load Sample: Mix the plasma sample with an equal volume of a suitable buffer and load onto the conditioned SPE plate.
-
Wash: Wash the wells with the Wash Buffer to remove unbound matrix components.
-
Elute: Elute the oligonucleotide with the Elution Buffer.
-
Concentrate and Reconstitute: Evaporate the eluate to near dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC)
This protocol provides a starting point for the chromatographic separation of phosphorothioate oligonucleotides.
-
Prepare Mobile Phases:
-
Mobile Phase A: 15 mM Diisopropylethylamine (DIPEA) and 200 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM DIPEA and 200 mM HFIP in 50:50 Acetonitrile:Water.
-
-
LC Setup:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Column Temperature: 60°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B (adjust slope based on oligonucleotide length)
-
15-17 min: 50-90% B
-
17-19 min: 90% B
-
19-20 min: 90-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Detection: UV at 260 nm and/or coupled to a mass spectrometer.
Visualizations
Caption: Experimental workflow for phosphorothioate oligonucleotide analysis.
Caption: Troubleshooting logic for broad or split chromatographic peaks.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A one-step solid phase extraction method for bioanalysis of a phosphorothioate oligonucleotide and its 3' n-1 metabolite from rat plasma by uHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in UPLC Analysis of Phosphorothioates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of phosphorothioate oligonucleotides in Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide
Problem: Poor Peak Shape (Broadening or Tailing)
Broad or tailing peaks are common issues in the analysis of phosphorothioates, often caused by the partial separation of diastereomers created by the sulfur substitution in the phosphate backbone.[1][2][3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Diastereomer Separation | Increase column temperature. Operating at elevated temperatures (e.g., 60-80°C) can suppress diastereomeric separation, leading to narrower and sharper peaks. | Improved peak symmetry and resolution between the main peak and its impurities. |
| Optimize the ion-pairing agent. Use ion-pairing systems with moderate hydrophobicity, such as triethylamine (TEA) with hexafluoroisopropanol (HFIP), to minimize diastereomer separation.[1][4][5] | Sharper peaks and better resolution of n and n-1 mers.[6][4] | |
| Secondary Interactions with Column Hardware | Use columns with hybrid-silica particles or specially designed hardware (e.g., ACQUITY PREMIER Columns with MaxPeak HPS Technology) to reduce non-specific binding of oligonucleotides.[7] | Reduced peak tailing and improved recovery. |
| Column Fouling | Implement a column cleaning procedure as recommended by the manufacturer. Buildup of matrix components can lead to poor peak shape.[8] | Restored column performance and improved peak symmetry. |
Problem: Inadequate Resolution Between Full-Length Product and Impurities (e.g., n-1)
Achieving baseline resolution between the target oligonucleotide and its closely related impurities, such as n-1 deletion sequences, is critical for accurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | Adjust the concentration of the ion-pairing agent. Increasing the concentration of hydrophobic amines can improve the resolution of n and n-1 mers.[4][5] | Enhanced separation between the full-length product and shorter impurities. |
| Modify the organic modifier and gradient slope. A shallower gradient can increase the separation window and improve resolution.[1] | Better separation of closely eluting species. | |
| Inappropriate Column Chemistry | Select a column specifically designed for oligonucleotide separations, such as a C18 column with a 1.7 µm particle size.[1][2][3] Phenyl columns have also shown high selectivity.[9] | Improved resolution and efficiency. |
| Incorrect Flow Rate or Temperature | Optimize the flow rate for the specific column dimensions. Ensure the column temperature is stable and optimized for the separation.[6][8] | Sharper peaks and improved resolution. |
Frequently Asked Questions (FAQs)
Q1: Why do my phosphorothioate oligonucleotide peaks look broad compared to standard DNA or RNA?
A1: The sulfur substitution in the phosphodiester backbone of phosphorothioates creates a chiral center at each phosphorus atom, leading to the formation of numerous diastereomers (2^n, where n is the number of phosphorothioate linkages).[3][10] These diastereomers can have slightly different retention times in reversed-phase chromatography, and their partial separation results in broadened peaks.[10]
Q2: How does increasing the column temperature improve the resolution of phosphorothioates?
A2: Elevated temperatures can suppress the partial separation of diastereomers. This results in narrower, more symmetrical peaks, which in turn improves the resolution between the main oligonucleotide peak and its impurities, such as n-1 mers.[6]
Q3: What is the role of the ion-pairing agent in the mobile phase?
A3: Ion-pairing agents, such as triethylamine (TEA), are positively charged and interact with the negatively charged phosphate backbone of the oligonucleotides. This interaction increases the retention of the oligonucleotides on the hydrophobic stationary phase.[11] Optimizing the type and concentration of the ion-pairing agent is crucial for achieving good resolution and peak shape.[4] Using ion-pairing systems with moderate hydrophobicity can help suppress the resolution of diastereomers, leading to sharper peaks.[4][5]
Q4: What are the recommended starting conditions for a UPLC method for phosphorothioate analysis?
A4: A good starting point for method development is to use a dedicated oligonucleotide separation column (e.g., ACQUITY UPLC Oligonucleotide BEH C18, 1.7 µm).[1][7] For the mobile phase, a common system consists of an aqueous buffer with an ion-pairing agent like triethylamine (TEA) and a weak acid like hexafluoroisopropanol (HFIP), with an organic solvent gradient (e.g., methanol or acetonitrile).[1][12] The column temperature should be elevated, typically around 60°C.[13][14]
Q5: Can I use mass spectrometry with the common ion-pairing agents?
A5: Yes, ion-pairing systems like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are compatible with electrospray ionization mass spectrometry (ESI-MS).[1][12] This allows for the identification and confirmation of peaks. Replacing acetate-based buffers with HFIP has been shown to significantly improve the MS signal.[5]
Experimental Protocols
Key Experiment: Optimizing Resolution of a 25-mer Phosphorothioate Oligonucleotide
This protocol describes a general procedure for optimizing the separation of a 25-mer phosphorothioate oligonucleotide from its n-1 impurity.
1. UPLC System and Column:
2. Mobile Phase Preparation:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in 50:50 acetonitrile:water.
3. UPLC Method Parameters:
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 260 nm
-
Gradient:
-
Start with a low percentage of Mobile Phase B.
-
Run a linear gradient to a higher percentage of Mobile Phase B over 10-15 minutes. The exact gradient will need to be optimized based on the specific oligonucleotide. A shallow gradient is often beneficial for resolution.[1]
-
4. Optimization Steps:
-
Temperature: Run the analysis at different temperatures (e.g., 50°C, 60°C, 70°C) to observe the effect on peak shape and resolution.
-
Gradient Slope: Adjust the steepness of the gradient. A shallower gradient will increase run time but may significantly improve the resolution of closely eluting impurities.[1]
-
Ion-Pairing Agent Concentration: If resolution is still suboptimal, consider adjusting the concentration of TEA and HFIP.
Visualizations
Caption: Troubleshooting workflow for enhancing resolution in UPLC analysis of phosphorothioates.
Caption: Experimental workflow for method development and optimization.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. support.waters.com [support.waters.com]
- 9. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. development-of-an-ion-pair-reverse-phase-liquid-chromatographic-tandem-mass-spectrometry-method-for-the-determination-of-an-18-mer-phosphorothioate-oligonucleotide-in-mouse-liver-tissue - Ask this paper | Bohrium [bohrium.com]
- 13. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of O,O,O-Tributyl Phosphorothioate and Other Organophosphates for Researchers and Drug Development Professionals
This guide provides a detailed comparison of O,O,O-Tributyl phosphorothioate (also known as Tribufos or DEF) with other selected organophosphates, including Iprobenfos (Kitazin P), Malathion, and Chlorpyrifos. The focus is on their mechanisms of action, toxicity, and applications, supported by available experimental data. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide research.
Executive Summary
Organophosphates are a broad class of compounds with diverse applications, most notably as pesticides. Their primary mechanism of toxicity in insects and mammals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] However, the potency of AChE inhibition and the primary application can vary significantly among different organophosphates. This guide highlights that while this compound acts as a defoliant with moderate toxicity, other organophosphates like Iprobenfos function primarily as fungicides with a different mode of action. The comparative data presented herein will aid in understanding the nuanced differences within this important class of chemical compounds.
Data Presentation: Comparative Toxicity and Enzyme Inhibition
Table 1: Comparative Acute Oral Toxicity of Selected Organophosphates
| Compound | Chemical Name | Primary Use | Oral LD50 (Rat) |
| This compound (Tribufos/DEF) | S,S,S-Tributyl phosphorotrithioate | Cotton Defoliant | 150–435 mg/kg[1][2] |
| Iprobenfos (Kitazin P) | S-benzyl O,O-diisopropyl phosphorothioate | Fungicide | 490 - 680 mg/kg[3][4] |
| Malathion | 2-(dimethoxyphosphinothioylthio)butanedioic acid diethyl ester | Insecticide | 2100 mg/kg |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | Insecticide | 135-163 mg/kg |
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition of Selected Organophosphates
| Compound | IC50 (M) for AChE Inhibition |
| This compound (Tribufos/DEF) | Data not available in reviewed literature |
| Iprobenfos (Kitazin P) | Data not available in reviewed literature |
| Malathion | 3.7 x 10⁻⁴ M |
| Malaoxon (active metabolite of Malathion) | 2.4 x 10⁻⁶ M |
| Chlorpyrifos-oxon (active metabolite of Chlorpyrifos) | ~3 nM (for isolated AChE)[5] |
| Paraoxon (active metabolite of Parathion) | 1.1 x 10⁻⁷ M (human) |
Mechanism of Action
The primary mechanism of toxicity for many organophosphate insecticides is the irreversible inhibition of acetylcholinesterase (AChE).[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[2]
While this compound is known to inhibit AChE, its primary use as a defoliant suggests a different mode of action in plants, likely involving hormonal changes that lead to leaf drop.[7] Iprobenfos, on the other hand, is primarily a fungicide, and its main mechanism of action is the inhibition of phospholipid biosynthesis in fungi, which disrupts cell membrane formation.[7]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine AChE activity and the inhibitory potential of various compounds.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test compounds (organophosphates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of phosphate buffer, DTNB, and ATCI on the day of the experiment.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound at various concentrations (or solvent control)
-
20 µL of DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Enzyme Addition: Add 10 µL of AChE solution to each well to start the reaction.
-
Substrate Addition: Immediately after adding the enzyme, add 10 µL of ATCI solution to each well.
-
Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Analysis: A Logical Relationship Diagram
The following diagram illustrates the key comparative aspects of the discussed organophosphates.
Conclusion
This comparative guide demonstrates the diversity within the organophosphate class of compounds. While this compound shares the common organophosphate characteristic of AChE inhibition, its primary application and toxicity profile differ from other members of this class. Iprobenfos stands out with its distinct fungicidal mechanism of action. For researchers and drug development professionals, understanding these differences is crucial for targeted research, risk assessment, and the development of new, more selective, and safer chemical agents. The provided data and protocols offer a foundational resource for further investigation into the specific properties and applications of these compounds.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison of Analytical Methods for Tribufos Residue Analysis
A comprehensive guide to the validation of analytical methods for detecting tribufos residues, designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, supported by experimental data and protocols.
The selection of an analytical method for tribufos residue analysis depends on various factors, including the matrix (e.g., water, soil, food products), required sensitivity, and the availability of instrumentation. The two primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with specific detectors that offer varying degrees of selectivity and sensitivity.
Data Presentation
The following table summarizes the performance characteristics of commonly used methods for the determination of tribufos and other organophosphate pesticides. Data has been compiled from various validation studies.
| Parameter | Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | Gas Chromatography with Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD) |
| Principle | Separates volatile and thermally stable compounds. The NPD is highly sensitive to nitrogen- and phosphorus-containing compounds. | Separates compounds based on their volatility and polarity, followed by mass analysis for identification and quantification. | Separates compounds based on their polarity. The DAD provides absorbance spectra for analyte identification. |
| Limit of Detection (LOD) | Low to sub-ppb concentrations. For organophosphates in general, LODs can be in the range of 0.67–2.23 µg/L in water.[1] | Generally in the range of 0.5–9.0 ng/g.[2] | For organophosphates, LODs are typically in the range of 0.03–0.27 µg/mL.[3] |
| Limit of Quantitation (LOQ) | For organophosphates in general, LOQs can range from 2.24–7.45 µg/L in water.[1] | Typically in the range of 3.0–30 ng/g.[2] | For organophosphates, LOQs are generally in the range of 0.10–0.81 µg/mL.[3] |
| Recovery | Generally in the range of 70–120%. For tribufos in water, recoveries of 87–115% have been reported. | Typically between 70% and 120% as per SANCO guidelines.[4] | For organophosphates, recoveries of 80-90% have been reported.[5] |
| Precision (RSD) | For organophosphates, RSDs of 2.79–10.99% (repeatability) and 1.56–10.36% (reproducibility) have been reported.[1] | Generally <20%. | Typically <15%. |
| Selectivity | High for phosphorus-containing compounds. | Very high, based on mass-to-charge ratio. | Moderate, based on retention time and UV-Vis spectrum. |
| Matrix Effects | Can be significant, may require matrix-matched standards. | Can be minimized with the use of tandem mass spectrometry (MS/MS). | Can be significant, often requiring extensive sample cleanup or matrix-matched standards. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis in a variety of matrices.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach to sample preparation that involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
a) Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content, add an appropriate amount of water to ensure a total volume of ~10 mL.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1-8 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
The d-SPE tube contains a sorbent mixture, typically magnesium sulfate, primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The supernatant is ready for analysis by GC or HPLC. An aliquot may be filtered before injection.
Analytical Determination: Gas Chromatography (GC)
a) GC-NPD Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Injection Volume: 1 µL.
b) GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The chromatographic conditions are generally similar to those for GC-NPD. Specific MRM transitions for tribufos would need to be optimized.
Analytical Determination: High-Performance Liquid Chromatography (HPLC)
a) HPLC-DAD Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode-Array Detector (DAD), monitoring at a wavelength appropriate for tribufos (e.g., 220 nm).
-
Injection Volume: 10-20 µL.
Visualizations
Workflow for Tribufos Residue Analysis
Caption: General workflow for the analysis of tribufos residues.
Logical Comparison of GC and HPLC Methods
Caption: Comparison of GC and HPLC methods for tribufos analysis.
References
Comparative Toxicity Analysis: O,O,S-Trialkyl Phosphorothioates vs. O,O,O-Trialkyl Phosphorothioates
A detailed examination of the toxicological profiles of O,O,S-trialkyl and O,O,O-trialkyl phosphorothioates reveals significant differences in their mechanisms of action and overall toxicity. While both classes of organophosphorus compounds are known for their potential to inhibit acetylcholinesterase (AChE), the O,O,S-isomers consistently demonstrate higher acute and delayed toxicity, often mediated by non-cholinergic pathways. This guide provides a comprehensive comparison of their toxicological properties, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Executive Summary
O,O,S-trialkyl phosphorothioates are generally more toxic than their O,O,O-trialkyl counterparts. This increased toxicity is attributed to a combination of factors, including more potent inhibition of acetylcholinesterase and unique, non-cholinergic mechanisms that can lead to delayed toxicity, such as lung injury and delayed neurotoxicity. In contrast, O,O,O-trialkyl phosphorothioates primarily exert their toxicity through the inhibition of acetylcholinesterase and have even been shown to antagonize the toxic effects of their O,O,S-isomers.
Quantitative Toxicity Data
The following tables summarize the available quantitative data comparing the acute toxicity (LD50) and in vitro acetylcholinesterase (AChE) inhibition (IC50) of representative O,O,S- and O,O,O-trialkyl phosphorothioates.
Table 1: Comparative Acute Oral LD50 Values in Rats
| Compound | Isomer | Oral LD50 (mg/kg) in Rats | Reference |
| Trimethyl phosphorothioate | O,O,S- | 15-20 (delayed toxicity) | [1] |
| Trimethyl phosphorothioate | O,O,O- | > 450 | [1] |
| O,O-Dimethyl S-ethyl phosphorothioate | O,O,S- | - | [2] |
| O,O-Diethyl S-n-propyl phosphorothioate | O,O,S- | - | [2] |
Note: Specific LD50 values for some compounds were not explicitly stated in the reviewed literature but were described as being significantly more toxic than their O,O,O- counterparts.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | Isomer | IC50 (M) or Inhibition Rate | Enzyme Source | Reference |
| O,O,S-Trimethyl phosphorothiolate | O,O,S- | ka = 30 M⁻¹min⁻¹ | Bovine Erythrocyte AChE | - |
| O,O,S-Triethyl phosphorothiolate | O,O,S- | ka = 6.7 x 10³ M⁻¹min⁻¹ | Bovine Erythrocyte AChE | - |
Note: Direct comparative IC50 values for a series of O,O,S- and O,O,O-isomers from a single study were not available in the reviewed literature. The provided data indicates the rate of inhibition (ka), with higher values indicating more potent inhibition.
Mechanisms of Toxicity
The toxicity of these two classes of compounds is dictated by their interaction with key biological targets.
Cholinergic Toxicity: Acetylcholinesterase Inhibition
The primary mechanism of acute toxicity for most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and respiratory failure.[4]
Non-Cholinergic Toxicity of O,O,S-Trialkyl Phosphorothioates
O,O,S-trialkyl phosphorothioates, in addition to their anticholinesterase activity, exhibit significant non-cholinergic toxicity, which is often delayed and can be the primary cause of mortality.[2]
Certain O,O,S-isomers can cause a delayed neurotoxicity characterized by a "dying-back" axonopathy of peripheral and central nerves.[1][5] This is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[1]
O,O,S-trimethyl phosphorothioate has been shown to cause significant lung injury.[6][7] The primary target appears to be the non-ciliated bronchiolar epithelial cells (Clara cells), leading to their necrosis.[7] This initial damage is followed by injury to type I alveolar epithelial cells and endothelial cells, resulting in pulmonary edema.[7]
Experimental Protocols
Acute Oral Toxicity (LD50) Study in Rats
This protocol outlines a typical procedure for determining the median lethal dose (LD50) of a test compound when administered orally to rats.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rats of a single sex are typically used. They are acclimatized to the laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. A range of dose levels is used across different groups of animals.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, appearance, and for mortality.
-
Data Collection: Body weights are recorded before dosing and at regular intervals during the observation period.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any pathological changes.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibition of AChE by a test compound.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, incubate the acetylcholinesterase enzyme with the test compound for a defined period.
-
Reaction Initiation: Add ATCI and DTNB to initiate the reaction. AChE hydrolyzes ATCI to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
Absorbance Measurement: Measure the absorbance of the yellow product spectrophotometrically at a wavelength of 412 nm.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of AChE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available evidence strongly indicates that O,O,S-trialkyl phosphorothioates pose a greater toxicological risk than their O,O,O-isomers. This heightened toxicity is not solely due to their anticholinesterase activity but also involves distinct non-cholinergic mechanisms that can lead to delayed and severe pathologies, such as lung injury and neurotoxicity. For researchers and professionals in drug development and toxicology, it is crucial to recognize these differences when assessing the safety profiles of organophosphorus compounds. Further research is warranted to fully elucidate the molecular mechanisms underlying the non-cholinergic toxicity of O,O,S-trialkyl phosphorothioates and to develop more targeted therapeutic interventions.
References
- 1. msjonline.org [msjonline.org]
- 2. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Delayed acute toxicity of O,S,S-trimethyl phosphorodithioate and O,O,S-trimethyl phosphorothioate to the rat [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphorus poisoning induced delayed neurotoxicity: a report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphogenesis of O,O,S-trimethyl phosphorothioate-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfuring Reagents for Phosphorothioate Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of phosphorothioate oligonucleotides (PS-oligos) is a cornerstone of modern therapeutic and diagnostic applications. The choice of sulfurizing reagent is a critical determinant of yield, purity, and overall cost-effectiveness of the synthesis process. This guide provides a comprehensive comparison of commonly used sulfurizing reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone of an oligonucleotide confers significant resistance to nuclease degradation, a crucial property for in vivo applications. The key step in the synthesis of these modified oligonucleotides is the sulfurization of the internucleotide phosphite triester intermediate. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of the most prevalent sulfurizing agents: Beaucage Reagent, 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), Phenylacetyl Disulfide (PADS), 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH), and 1,2,4-Dithiazolidine-3,5-dione (DtsNH).
Performance Comparison of Sulfuring Reagents
The selection of a sulfurizing reagent is often a trade-off between efficiency, stability, reaction time, and cost. The following table summarizes the key performance indicators for the most common reagents.
| Reagent | Typical Yield/Coupling Efficiency | Purity (% PS) | Reaction Time | Solution Stability | Key Advantages | Key Disadvantages |
| Beaucage Reagent | High | >96%[1] | 30 seconds - 4 minutes[2][3] | Limited on synthesizer[2][3] | High efficiency, fast reaction.[3][4] | Unstable in solution on the synthesizer, can form potent oxidizing byproducts.[3] |
| DDTT | High (often higher than Beaucage)[2] | >98% | 1 - 6 minutes[5][6] | Stable for over 6 months[4][5] | High efficiency, excellent stability, good for RNA synthesis.[2][4] | Can be more aggressive depending on the sequence.[7] |
| PADS | >99.9% stepwise efficiency[8] | Very High | 2 - 3 minutes[8][9] | Requires "aging" in solution[8][9] | Extremely high conversion, reproducible.[7] | Slower sulfur transfer, requires pre-activation.[7] |
| EDITH | High | >99% for RNA[10] | 30 seconds - 2 minutes[11][12] | Stable in acetonitrile[10][11] | Highly efficient for both DNA and RNA, soluble in acetonitrile.[10][11] | Can cause some guanine modification.[10] |
| DtsNH | High | High | ~30 seconds[11][13] | Stable in acetonitrile[11] | Fast reaction time, effective at low concentrations.[11][13] | Less data available on large-scale synthesis performance compared to others. |
| Elemental Sulfur | Lower | Variable | ~7.5 minutes[1] | Poor solubility[1] | Inexpensive. | Slow reaction, solubility issues, potential for clogging synthesizer valves.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful phosphorothioate synthesis. Below are standardized protocols for the solid-phase synthesis of phosphorothioate oligonucleotides using the most common sulfurizing reagents.
Protocol 1: Sulfurization using Beaucage Reagent
Materials:
-
Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Anhydrous Acetonitrile (MeCN)
-
Controlled Pore Glass (CPG) solid support with initial nucleoside
-
Standard phosphoramidite monomers and synthesis reagents (activator, capping reagents, deblocking solution)
-
Automated DNA/RNA synthesizer
Procedure:
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. This solution should be prepared fresh for optimal performance due to its limited stability on the synthesizer.[3]
-
Automated Synthesis Cycle: Program the DNA/RNA synthesizer for the desired oligonucleotide sequence. The standard synthesis cycle consists of detritylation, coupling, capping, and oxidation. For phosphorothioate synthesis, replace the oxidation step with the sulfurization step.
-
Sulfurization Step: Following the coupling and capping steps, deliver the 0.05 M Beaucage Reagent solution to the synthesis column.
-
Reaction Time: Allow a reaction time of 30 seconds to 4 minutes.[2][3] Shorter times are often sufficient for DNA, while RNA may require longer reaction times.
-
Washing: After the sulfurization step, thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and byproducts.
-
Cycle Repetition: Repeat the synthesis cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).
-
Purification: Purify the crude phosphorothioate oligonucleotide using standard techniques such as HPLC or gel electrophoresis.
Protocol 2: Sulfurization using DDTT (Sulfurizing Reagent II)
Materials:
-
DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (MeCN)
-
CPG solid support with initial nucleoside
-
Standard phosphoramidite monomers and synthesis reagents
-
Automated DNA/RNA synthesizer
Procedure:
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT. Due to its limited solubility in pure acetonitrile, first dissolve the DDTT in the required amount of anhydrous pyridine and then dilute with anhydrous acetonitrile.[4] A common solvent mixture is pyridine/acetonitrile. This solution is stable for over 6 months.[4][5]
-
Automated Synthesis Cycle: Program the synthesizer for the desired sequence, replacing the oxidation step with the sulfurization step. Crucially, the sulfurization step must be performed before the capping step to minimize the formation of phosphodiester linkages.[5]
-
Sulfurization Step: Deliver the 0.05 M DDTT solution to the synthesis column.
-
Reaction Time:
-
Washing: Thoroughly wash the column with anhydrous acetonitrile.
-
Capping: Perform the capping step after sulfurization.
-
Cycle Repetition: Continue with the subsequent synthesis cycles.
-
Cleavage, Deprotection, and Purification: Follow standard procedures as described in Protocol 1.
Protocol 3: Sulfurization using PADS (Phenylacetyl Disulfide)
Materials:
-
PADS (Phenylacetyl Disulfide)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (MeCN)
-
CPG solid support with initial nucleoside
-
Standard phosphoramidite monomers and synthesis reagents
-
Automated DNA/RNA synthesizer
Procedure:
-
Reagent Preparation and "Aging": Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.[8] It is crucial to "age" this solution for at least 24 hours at room temperature before use to allow for the formation of the active sulfurating species, which leads to higher sulfurization efficiency.[9]
-
Automated Synthesis Cycle: Program the synthesizer, replacing the oxidation step with the sulfurization step.
-
Sulfurization Step: Deliver the "aged" 0.2 M PADS solution to the synthesis column.
-
Reaction Time: A contact time of 2 to 3 minutes is recommended for efficient sulfurization.[8][9]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile.
-
Cycle Repetition: Proceed with the next synthesis cycle.
-
Cleavage, Deprotection, and Purification: Follow standard procedures as described in Protocol 1.
Visualizing the Synthesis and Selection Process
To better understand the chemical transformations and the decision-making process involved in selecting a sulfurizing reagent, the following diagrams are provided.
Figure 1. General workflow of a single cycle in solid-phase phosphorothioate oligonucleotide synthesis.
Figure 2. A decision-making flowchart for selecting an appropriate sulfurizing reagent.
Conclusion
The choice of sulfurizing reagent has a significant impact on the outcome of phosphorothioate oligonucleotide synthesis. For applications demanding the highest purity and where the "aging" step is manageable, PADS stands out with its exceptional stepwise efficiency.[8] For routine synthesis, especially of RNA, and where on-synthesizer stability is paramount, DDTT offers a robust and reliable option with high yields.[2][4] Beaucage Reagent remains a viable, high-efficiency option, particularly for DNA synthesis, provided its solution stability is carefully managed.[3] EDITH and DtsNH are promising alternatives, with EDITH showing particular strength in RNA sulfurization.[10][11][12] Finally, while economically attractive, elemental sulfur is generally reserved for specific applications due to its slow reaction kinetics and poor solubility.[1]
By carefully considering the specific requirements of the synthesis, including the nature of the oligonucleotide (DNA or RNA), the scale of the synthesis, and the desired purity, researchers can select the most appropriate sulfurizing reagent to achieve optimal results in their phosphorothioate oligonucleotide synthesis endeavors.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. DDTT Solution (0.05), Sulfurizing Reagent | ChemGenes Products [chemgenes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-scale synthesis, purification, and analysis of oligodeoxynucleotide phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EDITH | LGC, Biosearch Technologies [biosearchtech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chirality Question: A Comparative Guide to Stereopure vs. Stereorandom Phosphorothioate Oligonucleotides
For researchers, scientists, and drug development professionals, the choice between stereopure and stereorandom phosphorothioate (PS) oligonucleotides is a critical decision in the design of antisense and siRNA therapeutics. While stereorandom PS oligonucleotides have been the historical standard, a growing body of evidence suggests that controlling the stereochemistry at the phosphorus atom can lead to significant improvements in efficacy, potency, and duration of action.
This guide provides an objective comparison of the performance of stereopure versus stereorandom PS oligonucleotides, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison: Stereopure vs. Stereorandom PS Oligonucleotides
The introduction of a sulfur atom in the phosphodiester backbone of an oligonucleotide creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. Stereorandom synthesis produces a mixture of these isomers at each linkage, leading to a complex cocktail of 2^n diastereomers, where 'n' is the number of PS linkages. In contrast, stereopure synthesis yields a single, defined diastereomer. This fundamental difference has profound implications for the therapeutic properties of the oligonucleotide.
Quantitative Data Summary
The following tables summarize key performance metrics compiled from various studies, highlighting the advantages of stereochemical control.
| Parameter | Stereopure PS Oligonucleotides | Stereorandom PS Oligonucleotides | Key Findings | References |
| In Vitro Potency (IC50) | Generally lower IC50 values, indicating higher potency. Specific stereoisomers can be significantly more active. | Variable potency due to the mixture of active and inactive isomers. | A stereopure antisense oligonucleotide (ASO) targeting MALAT1 RNA showed significantly greater activity at lower concentrations compared to its stereorandom counterpart.[1] For an siRNA with six PS linkages, only about 10% of the 64 possible isomers were as efficacious as the stereorandom mixture.[2][3] | [1][2][3] |
| In Vivo Efficacy | Can provide a more durable and potent response. Specific stereochemical motifs can enhance activity. | Efficacy represents the average of all isomers, potentially masking the true potential of the most active species. | A stereopure ASO with a specific 3'-SpSpRp motif demonstrated a more durable response in mice compared to a stereorandom ASO.[4][5] Stereopure ASOs targeting mutant HTT showed equivalent potency to a non-selective stereorandom compound but with improved durability. | [4][5] |
| Nuclease Resistance | Sp-configured linkages are generally more resistant to nuclease degradation than Rp linkages.[6] | Offers a compromise between activity and stability due to the mix of Rp and Sp isomers.[7] | Stereopure ASOs demonstrated improved in vitro metabolic stability in mouse brain homogenates compared to stereorandom ASOs.[8] The Sp configuration at the 3' end enhances resistance to 3' exonucleases. | [6][7][8] |
| RNase H Activity | Specific stereochemistries can significantly enhance RNase H-mediated cleavage of the target RNA. The 3'-SpSpRp motif has been identified as a potent activator of RNase H1.[4][5] | The overall activity is an average of the various isomers, some of which may inhibit RNase H. | The initial velocity of RNase H cleavage was approximately twofold higher with a stereopure oligonucleotide compared to its stereorandom counterpart.[1] | [1][4][5] |
| Binding Affinity (Tm) | The stereochemistry of PS linkages can affect the stability and function of oligonucleotides that depend on their intramolecular conformation. Differences of up to 15°C in melting temperature have been observed between stereochemical variants.[9] | Represents an average of the binding affinities of all diastereomers. | Stereochemistry can be used to tune the binding affinity and activity of oligonucleotides.[9] | [9] |
| Off-Target Effects | Potentially reduced off-target effects by eliminating inactive or problematic isomers. | The complex mixture of isomers can contribute to sequence-independent off-target effects.[10] | Phosphorothioate-modified oligonucleotides, in general, can induce sequence-unspecific off-target effects. However, by selecting for a single, highly active isomer, the therapeutic window can be improved, potentially reducing the dose required and minimizing off-target binding. | [10] |
Key Experimental Protocols
Reproducibility and standardization are paramount in oligonucleotide research. Below are detailed methodologies for key experiments cited in the comparison.
RNase H Cleavage Assay
Objective: To determine the ability of a PS-modified oligonucleotide to induce RNase H-mediated cleavage of a complementary RNA target.
Materials:
-
Stereopure and stereorandom PS oligonucleotides
-
Target RNA transcript (e.g., in vitro transcribed and purified)
-
Recombinant human RNase H1 enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Urea-polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel loading buffer (e.g., formamide-based)
-
Phosphorimager or other suitable imaging system
Procedure:
-
Annealing: Anneal the PS oligonucleotide to the target RNA by mixing them in a 10:1 molar ratio in annealing buffer. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed oligo-RNA duplex with RNase H1 enzyme in the reaction buffer. The final enzyme concentration should be optimized for the specific assay but is typically in the low nanomolar range.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA) to inactivate the Mg²⁺-dependent RNase H.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a urea-polyacrylamide gel.
-
Visualization and Quantification: Run the gel until the desired separation of cleavage products is achieved. Visualize the RNA fragments using a phosphorimager (if the RNA is radiolabeled) or by staining with a suitable dye. Quantify the percentage of cleaved RNA relative to the total RNA in each lane.
In Vitro Potency Assay (Cell-based)
Objective: To assess the dose-dependent ability of a PS oligonucleotide to reduce the expression of a target gene in cultured cells.
Materials:
-
Target cells (e.g., a cell line endogenously expressing the target gene)
-
Stereopure and stereorandom PS oligonucleotides
-
Transfection reagent (for lipid-based transfection) or suitable medium for gymnotic delivery
-
Cell culture medium and supplements
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Primers and probes for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Oligonucleotide Delivery:
-
Transfection: Prepare complexes of the oligonucleotides and the transfection reagent according to the manufacturer's protocol. Add the complexes to the cells in a dose-response manner (e.g., 0.1 nM to 100 nM).
-
Gymnotic Uptake: For oligonucleotides with high intrinsic uptake, add them directly to the culture medium at the desired concentrations.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for oligonucleotide uptake and target knockdown.
-
RNA Extraction: Lyse the cells and extract total RNA using a standard protocol.
-
RT-qPCR: Reverse transcribe the RNA to cDNA and perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the percentage of target gene knockdown for each oligonucleotide concentration relative to a negative control (e.g., untreated cells or cells treated with a scrambled oligonucleotide). Determine the IC₅₀ value for each oligonucleotide.
Nuclease Resistance Assay
Objective: To evaluate the stability of PS oligonucleotides in the presence of nucleases.
Materials:
-
Stereopure and stereorandom PS oligonucleotides (e.g., 5'-end labeled with a fluorescent dye)
-
Nuclease source (e.g., snake venom phosphodiesterase, fetal bovine serum)
-
Nuclease digestion buffer
-
Stop solution (e.g., containing EDTA and formamide)
-
Polyacrylamide gel or HPLC system for analysis
Procedure:
-
Reaction Setup: Incubate the labeled oligonucleotides with the nuclease source in the appropriate buffer at 37°C.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding the stop solution.
-
Analysis:
-
Gel Electrophoresis: Analyze the degradation products by denaturing polyacrylamide gel electrophoresis.
-
HPLC: Alternatively, analyze the samples by ion-exchange or reverse-phase HPLC.
-
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. Calculate the half-life (t₁/₂) of each oligonucleotide.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RNase H-mediated cleavage pathway and a typical experimental workflow for comparing stereopure and stereorandom oligonucleotides.
Figure 1. RNase H-mediated cleavage of target mRNA.
Figure 2. Experimental workflow for comparing oligonucleotide efficacy.
Conclusion
References
- 1. marinbio.com [marinbio.com]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Preclinical evaluation of stereopure antisense oligonucleotides for allele-selective lowering of mutant HTT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validating HPLC and UPLC for Phosphorothioate Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of phosphorothioate oligonucleotides.
The therapeutic potential of phosphorothioate oligonucleotides has surged, placing a critical demand on robust and efficient analytical methods for their characterization and quality control. While HPLC has long been the established workhorse, UPLC has emerged as a powerful alternative, promising significant improvements in speed and resolution. This guide provides a detailed comparison of these two techniques, supported by experimental data and protocols, to aid in the selection and implementation of the most suitable method for your analytical needs.
Performance Under the Microscope: A Quantitative Comparison
The primary advantages of UPLC over traditional HPLC for phosphorothioate analysis lie in its ability to deliver faster separations with superior resolution.[1] This is largely attributed to the use of sub-2 µm particle size columns in UPLC, which enhances separation efficiency.[2] A typical HPLC analysis of phosphorothioates can take at least 40 minutes, whereas UPLC can achieve comparable or even better separations in under 10 minutes.[3]
The inherent complexity of phosphorothioate analysis arises from the presence of diastereomers, a consequence of the sulfur substitution in the phosphate backbone. This results in peak broadening, complicating purity assessments.[4][5] UPLC's higher resolving power offers a distinct advantage in managing this challenge.[1]
| Parameter | HPLC | UPLC |
| Typical Run Time | 30 - 60 minutes | < 10 minutes |
| Resolution | Good | Excellent, with baseline resolution of n-1 species often achievable |
| Peak Width | Broader peaks due to diastereomer effects | Narrower peaks, indicating better resolution of diastereomers |
| Solvent Consumption | High | Significantly Lower |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Throughput | Lower | High |
Experimental Protocols: A Side-by-Side Look
The following protocols outline representative methods for the analysis of phosphorothioate oligonucleotides using both HPLC and UPLC. These are intended as a starting point and may require optimization for specific applications. Ion-pair reversed-phase (IP-RP) chromatography is the most common mode of separation for oligonucleotides.[6]
High-Performance Liquid Chromatography (HPLC) Protocol
-
System: Alliance HPLC System or equivalent
-
Column: XBridge OST C18, 2.5 µm, 4.6 x 50 mm
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 20% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC) Protocol
-
System: ACQUITY UPLC System or equivalent[1]
-
Column: ACQUITY UPLC OST C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP)[6]
-
Mobile Phase B: 50% Mobile Phase A, 50% Methanol[6]
-
Gradient: 45% to 55% B over 8 minutes
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 60 °C[6]
-
Detection: UV at 260 nm
-
Injection Volume: 2 µL
The Cross-Validation Workflow: A Logical Approach
The process of cross-validating HPLC and UPLC methods, or transferring a method from HPLC to UPLC, follows a structured workflow to ensure the new method meets the required analytical standards.
References
- 1. waters.com [waters.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 5. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.mz-at.de [cms.mz-at.de]
Inter-laboratory comparison of O,O,O-Tributyl phosphorothioate quantification
An Inter-laboratory Comparison of O,O,O-Tributyl phosphorothioate Quantification: A Comparative Guide
This guide provides a framework for an inter-laboratory comparison of this compound (TBTPO) quantification. Due to the absence of a publicly available, large-scale inter-laboratory study specifically for TBTPO, this document presents a model comparison based on established analytical methodologies for similar organophosphorus compounds and general principles of proficiency testing. The data herein is illustrative, designed to guide researchers, scientists, and drug development professionals in designing, executing, and evaluating such a study.
Introduction to TBTPO and Analytical Challenges
This compound is an organophosphorus compound with potential applications and implications in various fields. Accurate and precise quantification is crucial for research and development, yet can be challenging due to potential matrix effects, sample preparation variability, and instrument calibration differences. Inter-laboratory comparisons, also known as round-robin studies or proficiency tests, are essential for evaluating and improving the reliability of analytical measurements across different laboratories.[1][2][3]
Hypothetical Inter-laboratory Study Design
This guide is based on a hypothetical study involving multiple laboratories analyzing standardized TBTPO samples.
Objective: To assess the comparability and performance of different analytical methods for the quantification of TBTPO.
Participants: A group of anonymous laboratories (designated Lab A, Lab B, Lab C, etc.) with experience in organophosphorus compound analysis.
Test Materials:
-
Solution Standards: TBTPO in a pure solvent (e.g., acetonitrile) at three concentration levels (Low, Medium, High).
-
Matrix-Spiked Samples: A relevant biological matrix (e.g., human plasma) spiked with TBTPO at the same three concentration levels.
Analytical Methods: Participating laboratories were free to use their in-house validated methods. The most common techniques employed were Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow of the Inter-laboratory Comparison:
References
Navigating the Maze: A Comparative Guide to Stationary Phases for Phosphorothioate Oligonucleotide Separation
For researchers, scientists, and drug development professionals, the chromatographic separation of phosphorothioate (PS) oligonucleotides presents a significant analytical challenge. The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone creates a chiral center, leading to the formation of 2ⁿ diastereomers, where 'n' is the number of phosphorothioate linkages.[1] This diastereomeric complexity, coupled with a variety of synthesis-related impurities, demands robust and selective separation methods for accurate characterization and quality control.[2][3]
This guide provides an objective comparison of the performance of different stationary phases for the separation of phosphorothioate oligonucleotides, supported by experimental data from recent studies. We will delve into the most commonly employed techniques: Ion-Pair Reversed-Phase Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Anion-Exchange Chromatography (AEX), and Mixed-Mode Chromatography (MMC).
At a Glance: Comparing Chromatographic Modes
The choice of stationary phase is pivotal and depends on the specific analytical goal, such as purity assessment, diastereomer separation, or impurity profiling. Each chromatographic mode offers a unique selectivity and set of advantages.
| Chromatographic Mode | Principle of Separation | Key Advantages | Common Impurities Resolved |
| Ion-Pair Reversed-Phase (IP-RPLC) | Hydrophobic interactions between the stationary phase and the ion-paired oligonucleotide.[1] | High-resolution for length-based separations (n-1, n+1), MS-compatible.[4][5] | Truncated sequences (n-1), addition sequences (n+1).[6] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on a hydrophilic stationary phase.[7][8] | Alternative selectivity to IP-RPLC, MS-compatible without ion-pairing reagents, good for polar impurities.[9] | Phosphodiester (PO) impurities, truncated sequences.[6] |
| Anion-Exchange (AEX) | Electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.[10] | Excellent separation based on charge (number of phosphate groups).[11] | Deaminated impurities, phosphodiester (PO) impurities.[3][11] |
| Mixed-Mode (MMC) | Utilizes a combination of separation mechanisms, such as anion-exchange and hydrophobic interactions, on a single column.[12] | Orthogonal selectivity, can resolve complex mixtures in a single run. | Phosphodiester (PO) and phosphorothioate (PS) targets.[12] |
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): The Workhorse
IP-RPLC is the most prevalent technique for oligonucleotide analysis.[4] It uses alkylamine ion-pairing agents (e.g., triethylamine, tributylamine) to neutralize the negative charge of the phosphate backbone, allowing for retention and separation on hydrophobic stationary phases like C18.[1]
Performance of Different IP-RPLC Stationary Phases
The choice of the hydrophobic ligand on the stationary phase can significantly impact selectivity, particularly for diastereomer separation and the resolution of closely related impurities.[13]
| Stationary Phase | Key Performance Characteristics | Reference |
| C18 (Octadecyl) | Most common for oligonucleotide separation.[13] Often shows partial, undesirable separation of diastereomers, leading to peak broadening.[14] | [13][14] |
| Phenyl | Can offer greater selectivity than C18.[13] Shown to provide narrower elution profiles and better separation of later-eluting impurities.[14] | [13][14] |
| C8 (Octyl) | Intermediate hydrophobicity. | [13] |
| C4 (Butyl) | Lower hydrophobicity; may show significant peak broadening due to diastereomer separation with certain ion-pairing agents.[14] | [13][14] |
A study comparing C4, C8, C18, and phenyl phases for a fully phosphorothioated 16-mer found that when using tributylamine to suppress diastereomer separation, the phenyl column provided the greatest selectivity, followed by C18.[13][14] The phenyl column also demonstrated better preparative performance due to the displacement of shortmers.[13]
The choice of ion-pairing agent is also critical. Increasing the hydrophobicity of the alkylamine (e.g., from triethylamine to tributylamine) can diminish diastereomeric selectivity, resulting in narrower peaks and improved resolution of n/n-1 impurities.[2][15]
Experimental Protocol: IP-RPLC for PS-Oligonucleotides
The following is a representative protocol for the analytical separation of phosphorothioate oligonucleotides.
-
Column: Waters C18 µ-Bondapak, 3.9 mm x 300 mm.[16]
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 6.8.[16]
-
Mobile Phase B: 20% Mobile Phase A, 80% Acetonitrile.[16]
-
Gradient: Linear gradient, specific conditions often optimized based on oligonucleotide length.
-
Flow Rate: Typically 0.3 - 1.0 mL/min.[13]
-
Temperature: Elevated temperatures (e.g., 60-90°C) can suppress diastereomer resolution and lead to sharper peaks.[15][17]
-
Detection: UV at 260 nm.[13]
-
Injection Volume: 50 µL for a 100 µL injection loop.[16]
References
- 1. phenomenex.com [phenomenex.com]
- 2. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Ion-pair reversed-phase and hydrophilic interaction chromatography methods for analysis of phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymc.co.jp [ymc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Mixed-mode separation of antisense oligonucleotides using a single column with complementary anion-exchange and hydrophobic interaction chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of ion-pairing systems choice on diastereomeric selectivity of phosphorothioated oligonucleotides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. researchgate.net [researchgate.net]
Benchmarking O,O,O-Tributyl Phosphorothioate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision impacting the performance, stability, and safety of a final product. This guide provides a comprehensive comparison of O,O,O-Tributyl phosphorothioate against common alternative plasticizers, supported by available data and standardized experimental protocols.
This compound, an organophosphate ester, finds application as a plasticizer in various polymer systems. Its performance characteristics, particularly in comparison to widely used plasticizers such as phthalates, adipates, and citrates, are of significant interest to formulators seeking to optimize their materials. This guide aims to provide a data-driven benchmarking of this compound, offering insights into its relative strengths and weaknesses.
Performance Data Summary
While direct, peer-reviewed comparative studies detailing the performance of this compound as a primary plasticizer are limited in the public domain, the following table summarizes typical performance data for common alternative plasticizers. This data, gathered from various sources, provides a baseline for evaluating potential plasticizer candidates. The performance of this compound would be benchmarked against these values using the experimental protocols outlined in the subsequent section.
Table 1: Comparative Performance of Common Plasticizers in PVC
| Property | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) adipate (DEHA) | Acetyl tributyl citrate (ATBC) |
| Mechanical Properties | ||||
| Tensile Strength | Lower | Lower | Lower | Lower |
| Elongation at Break | Higher | Higher | Higher | Higher |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) Reduction | Significant | Significant | Moderate | Significant |
| Migration Resistance | ||||
| Volatility/Migration | Moderate | Lower than DEHP | Higher than DEHP | Moderate |
| Toxicological Profile | ||||
| Acute Oral LD50 (rat) | 22-30 g/kg | >10 g/kg | 9.1 g/kg | ~30 g/kg |
| Regulatory Status | Restricted in many applications | Under scrutiny | Generally considered safer than phthalates | Generally recognized as safe (GRAS) |
Note: The performance of plasticizers is highly dependent on the polymer matrix, concentration, and processing conditions. The data presented here are for general comparative purposes in a typical PVC formulation.
Experimental Protocols
To generate comparative data for this compound, the following standardized experimental protocols are recommended.
Evaluation of Mechanical Properties (ASTM D882)
This method determines the tensile properties of thin plastic sheeting.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer film with a uniform width and thickness (typically less than 1.0 mm). Ensure the specimens are free from nicks and cuts.[1][2]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.[3]
-
Testing:
-
Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.[5]
Assessment of Plasticizer Migration (ISO 176 & ISO 177)
These standards provide methods to determine the loss of plasticizer from a plastic material.
ISO 176: Activated Carbon Method (Volatility)
This method measures the loss of volatile components, primarily the plasticizer.
Methodology:
-
Specimen Preparation: Cut circular test specimens of a specified diameter and thickness from the plasticized sheet.[6]
-
Conditioning: Condition the specimens as per standard procedures.[6]
-
Procedure (Method A - Direct Contact):
-
Weigh the conditioned specimen.
-
Place the specimen in a container and cover it with a specified amount of activated carbon.[6]
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[6]
-
After cooling, carefully remove the specimen, brush off any adhering carbon, and reweigh it.
-
-
Data Analysis: The percentage of mass loss represents the volatile loss, which is primarily attributed to the plasticizer.
ISO 177: Migration into a Contact Material
This method evaluates the tendency of a plasticizer to migrate into another material upon contact.
Methodology:
-
Specimen and Absorbent Disc Preparation: Prepare circular test specimens of the plasticized material and absorbent discs of a standard material (e.g., a specified rubber or another plastic).[7]
-
Conditioning: Condition both the test specimens and absorbent discs.[8]
-
Assembly: Create a "sandwich" by placing the test specimen between two absorbent discs.[8]
-
Procedure:
-
Data Analysis: The mass loss of the test specimen and the mass gain of the absorbent discs indicate the extent of plasticizer migration.[8]
Determination of Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the plasticized material into a TGA crucible.
-
Analysis:
-
Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
-
Ramp the temperature at a constant rate over a defined range.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: The resulting TGA curve provides information on the onset of degradation and the thermal stability of the plasticized material.
Mandatory Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Workflow for evaluating the performance of this compound.
Signaling Pathway (Hypothetical - for illustrative purposes)
As no specific signaling pathway directly involving this compound as a plasticizer is established in the provided context, a hypothetical pathway illustrating a potential toxicological mechanism of an organophosphate compound is presented below for illustrative purposes, adhering to the visualization requirements.
Caption: Hypothetical signaling pathway of organophosphate neurotoxicity.
Conclusion
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. eurolab.net [eurolab.net]
- 5. ASTM D882-18 | Mecmesin [mecmesin.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Navigating the Disposal of O,O,O-Tributyl Phosphorothioate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. O,O,O-Tributyl phosphorothioate, an organophosphorus compound, requires careful consideration for its disposal due to its potential hazards. This guide provides essential safety and logistical information to navigate the disposal process effectively.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of hazardous organophosphorus compounds and information available for the closely related isomer, S,S,S-Tributyl phosphorotrithioate. It is imperative to consult with a certified hazardous waste disposal company and obtain a compound-specific SDS from your supplier before proceeding.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.
In case of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on the toxicological profile of similar organophosphorus compounds, this compound should be presumed to be a hazardous waste. These compounds are often toxic and harmful to aquatic life.
-
Waste Profile: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to establish a waste profile for this chemical. You will need to provide any available information from the supplier.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department or hazardous waste contractor.
Step 3: Storage
-
Secure Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Keep away from strong oxidizing agents and bases.
Step 4: Professional Disposal
-
Arrange for Pickup: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Regulatory Compliance: The disposal method will be determined by the hazardous waste contractor in accordance with all applicable regulations. Common disposal methods for organophosphorus compounds include high-temperature incineration in a facility equipped with appropriate emission controls.[1]
Quantitative Data for a Related Compound
| Property | Value |
| Physical State | Liquid |
| Color | Colorless to pale yellow |
| Odor | Mercaptan-like |
| Boiling Point | 210°C at 750 mm Hg |
| Density | 1.057 g/cm³ at 20°C |
| Water Solubility | 2.3 mg/L at 20°C |
| Log Kow | 5.7 |
| Vapor Pressure | 5.3 x 10⁻⁶ mm Hg at 25°C |
Source: Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos), ATSDR
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling O,O,O-Tributyl phosphorothioate
Prudent handling of O,O,O-Tributyl phosphorothioate is critical for laboratory safety. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe working environment.
While comprehensive hazard data for this compound (CAS No. 78-47-7) is not fully available in all safety data sheets, with some indicating "no data available" for specific GHS classifications, other sources suggest it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Given its classification as an organophosphorus compound, a class of chemicals known for potential neurotoxicity, and the significant hazards of structurally similar compounds like S,S,S-Tributyl phosphorotrithioate (which is fatal in contact with skin and toxic if swallowed), a cautious approach is imperative.[3]
Hazard Summary and Personal Protective Equipment (PPE)
A summary of the known and potential hazards is presented below, alongside the recommended personal protective equipment to mitigate risks during handling.
| Hazard Classification | GHS Hazard Statement(s) | Signal Word | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | Warning[2] | Chemical safety goggles, lab coat, and nitrile gloves. Do not eat, drink, or smoke when using this product.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning[2] | Chemical-resistant gloves (nitrile, neoprene, or butyl rubber), lab coat or chemical-resistant suit.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | Warning[2] | Chemical safety goggles or a face shield.[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] | Warning[2] | Use in a well-ventilated area or with a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for higher concentrations or inadequate ventilation.[5][6] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (extrapolated from similar compounds)[3] | - | Avoid release to the environment.[3] |
Note: The hazard information is based on available data for this compound and its isomers. Due to data gaps, it is prudent to handle this compound as potentially highly toxic.
Operational Plan: A Step-by-Step Guide for Safe Handling
To ensure the safe handling of this compound in a laboratory setting, the following workflow should be strictly adhered to.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[3][7]
-
All waste must be handled by a licensed professional waste disposal company.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
The logical relationship for the disposal decision-making process is outlined below.
Caption: A decision tree for the proper disposal of waste contaminated with this compound.
By adhering to these guidelines, researchers and laboratory personnel can significantly minimize the risks associated with handling this compound, ensuring a safer research environment.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. Tri-O-butyl phosphorothioate | 78-47-7 [sigmaaldrich.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. smith.agrilife.org [smith.agrilife.org]
- 5. Personal safety and protective clothing [fao.org]
- 6. lanxess.com [lanxess.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
